molecular formula C7H11NO5 B556459 Ac-asp-ome CAS No. 4910-47-8

Ac-asp-ome

Cat. No.: B556459
CAS No.: 4910-47-8
M. Wt: 189.17 g/mol
InChI Key: KCNZNZZVMFPESV-YFKPBYRVSA-N
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Description

Ac-asp-ome, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNZNZZVMFPESV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of N-alpha-acetyl-L-aspartic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alpha-acetyl-L-aspartic acid methyl ester is a derivative of the abundant brain metabolite, N-acetyl-L-aspartic acid (NAA). While the biological activities of NAA are extensively studied, its methyl ester derivative remains a compound of significant interest for researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of N-alpha-acetyl-L-aspartic acid methyl ester. We will delve into its presumed mechanism of action, potential neuroprotective effects, and its role as a valuable research tool. This guide will further provide detailed experimental protocols for its synthesis, characterization, and biological evaluation, offering a foundational resource for scientists investigating this intriguing molecule.

Introduction: The Significance of N-acetyl-L-aspartic acid and its Ester Derivative

N-acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), playing a crucial role in neuronal health and function.[1][2] It serves as a marker for neuronal viability, a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG), and a source of acetate for myelin synthesis.[3][4] Given the importance of NAA, its derivatives are of considerable interest. N-alpha-acetyl-L-aspartic acid methyl ester, as a more lipophilic analogue, is hypothesized to possess enhanced permeability across the blood-brain barrier (BBB), potentially offering a more efficient means of modulating intracellular NAA levels. This guide will explore the biological landscape of this methyl ester, drawing from the extensive knowledge of its parent compound, NAA.

Presumed Mechanism of Action: A Prodrug Approach

It is widely postulated that N-alpha-acetyl-L-aspartic acid methyl ester functions as a prodrug of NAA. Upon administration, it is likely hydrolyzed by esterases present in the brain and other tissues to yield N-acetyl-L-aspartic acid and methanol. The primary biological effects would then be mediated by the resulting NAA.

G cluster_0 Systemic Circulation cluster_1 Central Nervous System NAA-Me N-alpha-acetyl-L-aspartic acid methyl ester NAA-Me_CNS N-alpha-acetyl-L-aspartic acid methyl ester NAA-Me->NAA-Me_CNS Blood-Brain Barrier (Enhanced Permeability?) NAA N-acetyl-L-aspartic acid NAA-Me_CNS->NAA Hydrolysis by Esterases Biological_Effects Neuroprotection Myelin Synthesis Energy Metabolism NAA->Biological_Effects G Start Start Step1 Suspend NAA in Methanol Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Thionyl Chloride Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Rotary Evaporation Step5->Step6 Step7 Precipitate with Ether Step6->Step7 Step8 Filter and Dry Step7->Step8 End End Step8->End

Sources

An In-depth Technical Guide to N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe), a critical tool for investigating neuronal health, metabolism, and myelination. We will delve into its mechanism of action, provide field-tested experimental protocols, and present key data to facilitate its effective application in the laboratory.

Introduction: Unlocking the Potential of a Key Brain Metabolite

N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system, reaching concentrations of up to 10 mM in gray matter.[1] Synthesized predominantly in neuronal mitochondria from L-aspartate and acetyl-CoA, NAA serves as a crucial, non-invasive marker of neuronal health and viability, with its levels often diminished in cases of traumatic brain injury and neurodegenerative diseases.[2][3]

Despite its abundance, the direct experimental manipulation of intracellular NAA levels has been challenging due to its charged nature, which limits its passage across the blood-brain barrier and cell membranes. N-Acetyl-L-aspartic acid α-methyl ester (this compound), also referred to in literature as M-NAA, is the hydrophobic, cell-permeable methyl ester of NAA.[4] This modification neutralizes the carboxyl group, allowing the molecule to efficiently cross biological membranes. Once inside the cell or brain, it is presumed that ubiquitous intracellular esterases hydrolyze the ester bond, releasing N-acetylaspartate (NAA) and a negligible amount of methanol. This makes this compound an invaluable pro-drug for reliably and controllably elevating intracellular NAA concentrations, enabling researchers to probe its diverse physiological and pathological roles.[4][5]

Chemical Profile: this compound

Property Value Source(s)
Synonyms Ac-L-Asp-OMe, M-NAA, (S)-3-acetamido-4-methoxy-4-oxobutanoic acid [5][6]
CAS Number 4910-47-8 [6][7]
Molecular Formula C₇H₁₁NO₅ [6]
Molecular Weight 189.17 g/mol [5]
Appearance White powder [5][6]

| Storage | Store at 2-8 °C |[6] |

Core Mechanistic Applications in Neuroscience

The utility of this compound stems from its ability to elevate NAA, which plays at least three fundamental roles in the CNS that can be experimentally investigated using this compound.

Investigating Axon-Glia Metabolic Coupling and Myelination

A primary function of NAA is to serve as a shuttle for acetyl groups from neurons to oligodendrocytes for myelin lipid synthesis.[8] Neurons have a high metabolic rate but limited capacity to store energy; they synthesize NAA and transport it to adjacent oligodendrocytes. There, the enzyme aspartoacylase (ASPA) cleaves NAA into L-aspartate and acetate.[2][9] This acetate pool is a direct precursor for acetyl-CoA, which is essential for the synthesis of fatty acids and steroids that constitute the myelin sheath.[2]

By using this compound to increase NAA availability, researchers can investigate its impact on myelination processes, both during development and in the context of remyelination following injury or in demyelinating disease models.

Myelin_Synthesis_Pathway cluster_neuron Neuron cluster_oligo Oligodendrocyte Mito Mitochondrion NAA_N NAA (N-Acetylaspartate) Mito->NAA_N Asp-NAT Asp L-Aspartate Asp->Mito AcCoA_N Acetyl-CoA AcCoA_N->Mito NAA_O NAA NAA_N->NAA_O Transport Aspartate_O L-Aspartate NAA_O->Aspartate_O ASPA Acetate Acetate NAA_O->Acetate ASPA AcCoA_O Acetyl-CoA Acetate->AcCoA_O Lipids Myelin Lipids (Fatty Acids, Steroids) AcCoA_O->Lipids Lipogenesis AcAspOMe This compound (Experimental Tool) AcAspOMe->NAA_N Hydrolysis

Caption: NAA-mediated metabolic coupling for myelin synthesis.
Probing Mitochondrial Bioenergetics and Neuronal Metabolism

NAA metabolism is intricately linked with mitochondrial energy production.[9] The synthesis of NAA from aspartate consumes an acetyl-CoA molecule. This process is proposed to facilitate the removal of aspartate from the mitochondria, which in turn favors the conversion of glutamate to α-ketoglutarate—a key intermediate in the Tricarboxylic Acid (TCA) cycle.[2] By driving this reaction, NAA synthesis indirectly supports the TCA cycle's capacity for ATP production. Therefore, fluctuations in NAA levels can reflect and influence the bioenergetic state of neurons.

Using this compound to supplement NAA allows for the investigation of its role in maintaining neuronal ATP levels, particularly under conditions of metabolic stress or in models of mitochondrial dysfunction.[10][11]

Mitochondrial_Energy_Pathway cluster_mito Neuronal Mitochondrion Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Aspartate Aminotransferase TCA TCA Cycle aKG->TCA ATP ATP TCA->ATP Oxidative Phosphorylation Asp_mito Aspartate Asp_mito->aKG NAA_synth NAA Synthesis Asp_mito->NAA_synth AcCoA_mito Acetyl-CoA AcCoA_mito->NAA_synth NAA_synth->Asp_mito Favors Aspartate Consumption NAA_cyto NAA (Cytosolic Pool) NAA_synth->NAA_cyto Export AcAspOMe This compound (Exogenous) AcAspOMe->NAA_cyto Hydrolysis

Caption: Role of NAA synthesis in mitochondrial energy metabolism.
Elucidating Novel Signaling Roles in Oligodendrocyte Differentiation

Recent evidence suggests that NAA also functions as a signaling molecule, with its extracellular concentration influencing oligodendrocyte precursor cell (OPC) fate.[1] In a healthy state, high levels of NAA (e.g., ~2 mM) help maintain OPCs in a quiescent state. However, under pathological conditions like traumatic brain injury or in multiple sclerosis, neuronal distress leads to a drop in local NAA levels (e.g., to ~200 µM).[1]

This decrease in NAA concentration acts as a signal that promotes OPC maturation and differentiation into myelinating oligodendrocytes. Mechanistically, lower NAA levels lead to the upregulation and activation of histone deacetylases (HDACs), which in turn promotes the expression of key myelin proteins like Myelin Basic Protein (MBP).[1] this compound can be used to manipulate NAA levels in vitro to dissect this signaling cascade and screen for compounds that may enhance remyelination.

NAA_Signaling_Pathway NAA_High High Extracellular NAA (~2 mM, Healthy State) HDAC HDAC Activity NAA_High->HDAC Inhibition NAA_Low Low Extracellular NAA (~200 µM, Pathological State) NAA_Low->HDAC Activation MBP MBP Expression HDAC->MBP Upregulation Diff Oligodendrocyte Differentiation MBP->Diff AcAspOMe This compound Application (Tool to vary NAA levels) AcAspOMe->NAA_High Modulates AcAspOMe->NAA_Low Modulates

Caption: NAA as a signal for oligodendrocyte differentiation.

Experimental Protocols & Methodologies

The following protocols provide a validated starting point for using this compound in both in vivo and in vitro settings. As with any experimental procedure, optimization for specific models and research questions is recommended.

In Vivo Administration for Elevating Brain NAA Levels in Mice

This protocol is adapted from studies investigating the effects of elevated brain NAA during postnatal development.[4][12] The primary goal is to systemically deliver this compound, allowing it to cross the blood-brain barrier and increase NAA levels throughout the CNS.

Materials:

  • N-Acetyl-L-aspartic acid α-methyl ester (this compound) powder

  • Vehicle: Sterile water or 0.9% saline

  • Oral gavage needles (size appropriate for mice)

  • Syringes

  • Balance and weighing supplies

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • On each day of dosing, freshly prepare the this compound solution.

    • Calculate the required amount of this compound based on the desired dose (e.g., 3 g/kg or 5 g/kg) and the body weight of the animals.

    • Weigh the this compound powder and suspend it in the appropriate volume of sterile water or saline. Ensure the final volume is appropriate for oral gavage (typically 5-10 ml/kg).

    • Vortex thoroughly to ensure a uniform suspension immediately before administration.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Carefully insert the gavage needle into the esophagus and down to the stomach.

    • Slowly administer the prepared this compound suspension.

    • The referenced study administered the dose twice daily.[4] The frequency should be determined based on the desired pharmacokinetic profile.

  • Control Group:

    • Administer the vehicle (sterile water or saline) alone to a control cohort of animals using the same volume and frequency.

  • Verification of NAA Increase (Optional but Recommended):

    • NAA levels can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to confirm successful delivery and conversion.[4]

In Vitro Application in Neuronal or Glial Cell Cultures

This protocol provides a framework for applying this compound to cell cultures, such as primary neurons, hippocampal slices, or oligodendrocyte cell lines, to study its cellular effects.

InVitro_Workflow cluster_analysis Downstream Assays start Start: Prepare Stock Solution prep_cells Plate and Culture Cells (e.g., OPCs, Neurons) start->prep_cells prepare_media Prepare Treatment Media with Final this compound Concentration (e.g., 20 µM - 2 mM) prep_cells->prepare_media control_media Prepare Control Media (Vehicle Only) prep_cells->control_media treatment Replace Culture Media with Treatment or Control Media prepare_media->treatment control_media->treatment incubation Incubate for Desired Duration (e.g., 24-72 hours) treatment->incubation analysis Harvest Cells/Supernatant for Analysis incubation->analysis western Western Blot (e.g., MBP, HDAC) analysis->western if Immunofluorescence (e.g., Cell Morphology) analysis->if qprc qPCR (Gene Expression) analysis->qprc atp_assay Metabolic Assay (e.g., ATP levels) analysis->atp_assay

Caption: General workflow for in vitro this compound experiments.

Materials:

  • This compound powder

  • Vehicle: Sterile DMSO or directly in sterile cell culture medium/buffer (e.g., PBS). Solubility should be tested.

  • Appropriate cell culture medium and supplements

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Preparation of Stock Solution:

    • Causality Note: A concentrated stock solution is prepared to minimize the volume of vehicle added to the cell cultures, preventing potential solvent toxicity.

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound. Given its ester form, solubility in aqueous media may be limited. Start by attempting to dissolve directly in culture medium. If unsuccessful, dissolve in a minimal amount of sterile DMSO.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter. Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Culture cells of interest (e.g., primary neurons, Oli-neuM cells) to the desired confluency or developmental stage.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the final treatment media by diluting the stock solution to the desired final concentration (e.g., studies have used a range from 20 µM to 30 mM depending on the cell type and research question).[1][4]

    • Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound.

    • Gently aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubation and Analysis:

    • Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Following incubation, cells can be harvested for various downstream analyses, including Western blotting for protein expression (e.g., MBP), immunocytochemistry for morphological changes, qPCR for gene expression analysis, or metabolic assays to measure changes in ATP levels.

Quantitative Data Presentation

The following table summarizes key quantitative findings from an in vivo study administering this compound (M-NAA) via oral gavage to mice. This data authoritatively demonstrates the compound's efficacy in elevating brain NAA concentrations in a dose-dependent manner.

Table 1: Effect of Acute this compound Administration on Mouse Brain NAA Levels

Treatment Group (Oral Gavage) Resulting Brain NAA Level (Fold Increase vs. Control) Source
Control (Vehicle) 1.0 (Baseline) [4]
3 g/kg this compound ~2.4 [4]

| 10 g/kg this compound | ~5.0 |[4] |

Data adapted from Appu et al. (2017). This study is critical as it establishes that a 3 g/kg dose elevates brain NAA to levels comparable to those seen in mouse models of Canavan disease, a disorder of NAA metabolism.[4]

Conclusion and Future Directions

N-Acetyl-L-aspartic acid α-methyl ester is a powerful and validated chemical tool for the experimental elevation of N-acetylaspartate in neuroscience research. Its ability to permeate biological membranes provides a reliable method for studying the multifaceted roles of NAA in myelination, neuronal bioenergetics, and cell signaling. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers aiming to explore how manipulating this key brain metabolite can shed light on the pathophysiology of neurodegenerative diseases and inform the development of novel therapeutic strategies. Future research utilizing this compound will likely focus on further clarifying the downstream signaling events controlled by NAA concentration and exploring its therapeutic potential in promoting repair mechanisms within the CNS.

References

  • Gargiulo, S., et al. (2023). N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation. International Journal of Molecular Sciences, 24(14), 11537. [Link]

  • Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. Progress in Neurobiology, 81(2), 89–131. [Link]

  • Moffett, J. R., et al. (2013). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. ResearchGate. [Link]

  • Appu, A. P., et al. (2017). Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease. Frontiers in Molecular Neuroscience, 10, 173. [Link]

  • Baslow, M. H., et al. (2013). N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation. Frontiers in Neuroenergetics, 5, 10. [Link]

  • BOC Sciences. (n.d.). Acetyl-L-aspartic acid α-methyl ester CAS NO.4910-47-8. LookChem. [Link]

  • Appu, A. P., et al. (2017). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease. ResearchGate. [Link]

  • Warepam, M., et al. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Neuroscience, 15, 621994. [Link]

  • Francis, J. S., et al. (2019). The pathogenesis of, and pharmacological treatment for, Canavan's disease. Neuroscience Letters, 708, 134333. [Link]

  • J&K Scientific LLC. (n.d.). Acetyl-L-aspartic acid a-methyl ester. Product Page. [Link]

  • Science.gov. (n.d.). naphthaleneacetic acid naa: Topics by Science.gov. [Link]

  • Paul, S. (2021). Targeting N-acetyl-L-aspartate synthesis and transport for treatment of Canavan leukodystrophy. UC Davis Electronic Theses and Dissertations. [Link]

  • Rangaraju, V., et al. (2018). Presynaptic ATP Decreases During Physiological-Like Activity in Neurons Tuned for High-Frequency Transmission. ResearchGate. [Link]

  • Gentile, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(22), 5489. [Link]

  • Gentile, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • Guillaud, L., et al. (2024). Loss of intracellular ATP affects axoplasmic viscosity and pathological protein aggregation in mammalian neurons. Science Advances, 10(17), eadq6077. [Link]

  • Guillaud, L., et al. (2024). Loss of intracellular ATP affects axoplasmic viscosity and pathological protein aggregation in mammalian neurons. PubMed. [Link]

  • Inoue, K., et al. (2004). Excitatory effects of ATP on rat dorsomedial hypothalamic neurons. Brain Research, 1009(1-2), 234–237. [Link]

  • Antunes, G., & De Schutter, E. (2012). ATP consumption in molecular reactions of neuronal signaling. BMC Neuroscience, 13(Suppl 1), P62. [Link]

Sources

The Metabolic Fate of Ac-Asp-OMe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course Through a Hypothesized Metabolic Landscape

To the researchers, scientists, and drug development professionals delving into the intricate world of metabolic pathways, this guide offers a comprehensive exploration of the predicted metabolic journey of N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe). While direct empirical studies on this compound are not extensively documented in publicly available literature, a robust, evidence-based hypothesis can be constructed by examining the well-characterized metabolic fates of its constituent chemical moieties: the N-acetyl group, the aspartate backbone, and the methyl ester.

This document synthesizes established biochemical principles and experimental insights to provide a logical and scientifically grounded framework for understanding and investigating the metabolism of this compound. We will dissect the probable enzymatic processes, propose detailed experimental workflows for validation, and offer insights into the analytical methodologies required to elucidate this pathway. Our approach is rooted in scientific integrity, providing you with a trustworthy and authoritative resource to guide your research endeavors.

Section 1: The Predicted Metabolic Pathway of this compound: A Two-Step Enzymatic Cascade

The metabolic degradation of this compound is most likely initiated by a two-step enzymatic cascade involving hydrolysis of the methyl ester followed by cleavage of the amide bond. This proposed pathway is predicated on the known activities of ubiquitous and well-characterized enzyme families.

Step 1: Ester Hydrolysis via Carboxylesterases

The initial and likely rate-determining step in the metabolism of this compound is the hydrolysis of its methyl ester group. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes predominantly found in the liver and intestines that play a crucial role in the metabolism of a wide array of ester-containing drugs and endogenous compounds.[1][2][3][4] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the bulk of this metabolic activity.[1][2] hCE1 is highly expressed in the liver, while hCE2 is the predominant form in the small intestine.[2][4]

The hydrolysis of this compound by carboxylesterases would yield N-acetyl-L-aspartate (NAA) and methanol. This reaction increases the polarity of the molecule, facilitating its subsequent enzymatic processing and eventual excretion.[1]

Step 2: Amide Cleavage of N-acetylaspartate (NAA) by Aspartoacylase

The product of the initial hydrolysis, N-acetylaspartate (NAA), is a well-known metabolite, particularly abundant in the central nervous system.[5][6][7] The subsequent and final step in the degradation of the this compound backbone is the cleavage of the N-acetyl bond of NAA. This reaction is catalyzed by the enzyme aspartoacylase (ASPA), also known as N-acyl-L-aspartate amidohydrolase.[6][8][9]

Aspartoacylase hydrolyzes NAA to yield L-aspartate and acetate.[5][6] These two products are fundamental endogenous molecules that can readily enter central metabolic pathways. L-aspartate is a non-essential amino acid involved in protein synthesis, the urea cycle, and as a precursor for other amino acids and nucleotides.[10][11] Acetate can be converted to acetyl-CoA, a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle and serving as a building block for fatty acid synthesis.[5][12]

Section 2: Key Enzymatic Players and Their Characteristics

A thorough understanding of the enzymes predicted to metabolize this compound is paramount for designing robust experimental investigations.

Carboxylesterases (hCE1 and hCE2)
FeaturehCE1hCE2
Primary Location Liver, cytoplasm and endoplasmic reticulum[1][2]Small intestine, cytoplasm and endoplasmic reticulum[1][2]
Substrate Preference Prefers substrates with large acyl groups and small alcohol moietiesPrefers substrates with small acyl groups and large alcohol moieties
Key Role Major enzyme in hepatic first-pass metabolism of ester drugs[1]Key enzyme in intestinal first-pass metabolism of ester prodrugs[1]
Inhibitors Orlistat, some organophosphates[13]Orlistat, loperamide[13]

The substrate specificity of hCE1 and hCE2 suggests that this compound, with its small methyl ester group, would likely be a substrate for both enzymes.

Aspartoacylase (ASPA)
FeatureDescription
Enzyme Commission No. EC 3.5.1.15
Primary Location Abundant in the brain, particularly in oligodendrocytes, but also present in other tissues like the kidney.[5][8][9]
Function Catalyzes the hydrolysis of N-acetyl-L-aspartate to L-aspartate and acetate.[5][6]
Clinical Relevance Deficiency in ASPA activity leads to Canavan disease, a rare and fatal neurodegenerative disorder characterized by the accumulation of NAA.[7][8][9]

The well-established role of ASPA in NAA metabolism provides a strong foundation for predicting the second step in this compound degradation.

Section 3: Experimental Workflows for Pathway Validation

To empirically validate the hypothesized metabolic pathway of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed framework for these investigations.

In Vitro Metabolism using Liver and Intestinal Microsomes

This experiment aims to demonstrate the initial ester hydrolysis of this compound by carboxylesterases present in liver and intestinal subcellular fractions.

Protocol:

  • Preparation of Microsomes: Isolate liver and intestinal microsomes from a relevant species (e.g., human, rat, mouse) using differential centrifugation.

  • Incubation: Incubate this compound (at various concentrations) with the prepared microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) containing necessary cofactors. Include control incubations without microsomes and without substrate.

  • Time-Course Analysis: Collect aliquots from the incubation mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the disappearance of this compound and the appearance of its predicted metabolite, NAA.

In Vitro Metabolism with Recombinant Enzymes

To confirm the specific roles of hCE1, hCE2, and ASPA, experiments with purified, recombinant enzymes are essential.

Protocol:

  • Enzyme Incubation: Incubate this compound with recombinant hCE1 and hCE2 separately. Similarly, incubate the product of the first reaction, NAA, with recombinant ASPA.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enzymatic reaction by varying the substrate concentration and measuring the initial reaction rates.

  • Inhibitor Studies: Include known inhibitors of carboxylesterases (e.g., orlistat) and potentially ASPA to demonstrate specific enzyme inhibition.

  • Analytical Detection: Use HPLC or LC-MS/MS to monitor the formation of the respective products (NAA from this compound; L-aspartate and acetate from NAA).

In Vivo Pharmacokinetic Studies

Animal models are crucial for understanding the complete metabolic fate and pharmacokinetic profile of this compound in a whole organism.

Protocol:

  • Animal Dosing: Administer this compound to a suitable animal model (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Collect blood, urine, and feces at various time points post-administration.

  • Metabolite Profiling: Process the collected biological samples and analyze them using LC-MS/MS to identify and quantify this compound and its metabolites (NAA, L-aspartate, and potentially downstream metabolites of acetate).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for this compound and its primary metabolite, NAA.

Section 4: Visualizing the Metabolic and Experimental Landscape

Proposed Metabolic Pathway of this compound

Metabolic_Pathway_of_Ac_Asp_OMe cluster_step1 Step 1: Ester Hydrolysis cluster_step2 Step 2: Amide Cleavage cluster_downstream Downstream Metabolism AcAspOMe This compound NAA N-acetylaspartate (NAA) AcAspOMe->NAA Carboxylesterases (hCE1, hCE2) Methanol Methanol Aspartate L-Aspartate NAA->Aspartate Aspartoacylase (ASPA) Acetate Acetate Central_Metabolism Central Metabolic Pathways (e.g., Urea Cycle, TCA Cycle) Aspartate->Central_Metabolism Acetate->Central_Metabolism

Caption: Proposed two-step metabolic pathway of this compound.

Experimental Workflow for Pathway Validation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods Microsomes Liver & Intestinal Microsomes (Demonstrate Ester Hydrolysis) LCMS LC-MS/MS Analysis (Quantify Parent Compound & Metabolites) Microsomes->LCMS Recombinant Recombinant Enzymes (hCE1, hCE2, ASPA) (Confirm Specificity & Kinetics) Recombinant->LCMS PK_Studies Pharmacokinetic Studies in Animal Models (Determine in vivo Fate & Profile) PK_Studies->LCMS

Caption: A streamlined experimental workflow for validating the metabolic pathway of this compound.

Section 5: Concluding Remarks and Future Directions

The metabolic pathway of this compound, as outlined in this guide, represents a scientifically robust hypothesis grounded in the established principles of drug and xenobiotic metabolism. The proposed two-step cascade, initiated by carboxylesterase-mediated ester hydrolysis followed by aspartoacylase-catalyzed amide cleavage, provides a clear and testable framework for future research.

For drug development professionals, understanding this pathway is critical for predicting the pharmacokinetic profile, potential drug-drug interactions, and overall disposition of this compound or structurally related compounds. The experimental workflows detailed herein offer a practical guide to systematically unraveling the metabolic fate of this molecule.

Future investigations should focus on confirming this proposed pathway in human-derived in vitro systems and progressing to in vivo models to fully characterize its pharmacokinetics and toxicological profile. Such studies will not only illuminate the specific metabolic journey of this compound but also contribute to the broader understanding of N-acetylated and O-methylated amino acid metabolism.

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

  • Satoh, T., & Hosokawa, M. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(2), 142-152. [Link]

  • Huber, K., et al. (2018). N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1275-1286. [Link]

  • Bogner-Strauss, J. G. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in Oncology, 7, 217. [Link]

  • Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in Neurobiology, 81(2), 89-131. [Link]

  • ResearchGate. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]

  • Baslow, M. H. (2003). N-acetylaspartate in the vertebrate brain: metabolism and function. Neurochemical Research, 28(7), 941-953. [Link]

  • Ingenta Connect. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]

  • Biocrates Life Sciences AG. (2025). N-acetyl-aspartic acid (NAA). [Link]

  • Pharmacy Times. (2013). Carboxylesterases and Drug Interactions. [Link]

  • Wikipedia. (n.d.). Protein acetylation. [Link]

  • PubChem. (n.d.). N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14). [Link]

  • D'Adamo, A. F., & Goldstein, F. B. (1976). Amidohydrolases of brain; enzymatic hydrolysis of N-acetyl-L-aspartate and other N-acyl-L-amino acids. Journal of Neurochemistry, 26(1), 45-49. [Link]

  • Bhandari, S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Molecules, 27(1), 249. [Link]

  • Frings, W., et al. (2006). N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant. Journal of Bacteriology, 188(24), 8430-8440. [Link]

  • Gade, W., & Brown, J. L. (1999). Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase. Biochimie, 81(7), 673-681. [Link]

  • ResearchGate. (n.d.). Schematic representation of N-acetyl-aspartate (NAA) metabolism. [Link]

  • Chaput, C., et al. (2016). Role of the N-Acetylmuramoyl-l-Alanyl Amidase, AmiA, of Helicobacter pylori in Peptidoglycan Metabolism, Daughter Cell Separation, and Virulence. Microbial Drug Resistance, 22(8), 665-675. [Link]

  • Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]

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  • Sasso, O., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7437-7455. [Link]

  • Warepam, M., et al. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Molecular Biosciences, 8, 624021. [Link]

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  • Long, P. M., et al. (2017). N-Acetylaspartate (NAA) and N-Acetylaspartylglutamate (NAAG) Promote Growth and Inhibit Differentiation of Glioma Stem-like Cells. Journal of Biological Chemistry, 292(12), 4930-4944. [Link]

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An In-Depth Technical Guide to Ac-Asp-OMe: A Chemical Probe for Interrogating Aspartoacylase Activity and N-Acetylaspartate Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, neuroscientists, and drug development professionals with a comprehensive technical overview of N-acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe). We will move beyond standard protocols to explore the strategic application of this valuable chemical tool in the study of amino acid metabolism, focusing on the enzyme aspartoacylase (ASPA) and its central role in both normal physiology and the pathology of Canavan disease.

Introduction: The Significance of N-Acetylaspartate (NAA) Metabolism

In the metabolic landscape of the central nervous system (CNS), N-acetyl-L-aspartic acid (NAA) is a titan, representing one of the most abundant free amino acid derivatives in the brain.[1][2] Synthesized primarily in neuronal mitochondria from L-aspartate and acetyl-CoA, NAA plays multifaceted roles.[2] It serves as a neuronal osmolyte, a source of acetate for oligodendrocyte-mediated myelin synthesis, and a precursor to the neuropeptide N-acetylaspartylglutamate (NAAG).[2][3]

The catabolism of NAA is deceptively simple: a single hydrolysis step, catalyzed by the enzyme aspartoacylase (ASPA) , yields L-aspartate and acetate.[4][5] This process, however, is critical for CNS health. Genetic defects in the ASPA gene lead to a loss of enzyme function, causing the accumulation of NAA and resulting in Canavan disease, a devastating and fatal pediatric leukodystrophy.[4][5] Consequently, the quantitative study of ASPA activity is paramount for understanding neurodegenerative mechanisms and for developing potential therapeutic interventions.

This guide focuses on This compound , a methyl-esterified derivative of NAA. We will explore its utility as a specialized substrate analog for interrogating the NAA metabolic pathway, offering distinct advantages over the native substrate in specific experimental contexts. We will detail not only the how but, more importantly, the why behind its application, from in vitro enzyme kinetics to cell-based metabolic flux analysis.

Part 1: The Target Enzyme - Aspartoacylase (ASPA)

Before employing any chemical tool, a thorough understanding of the target is essential. ASPA (also known as aminoacylase II) is a cytosolic, zinc-dependent hydrolase that displays high substrate specificity for NAA.[5][6] While other N-acetylated amino acids exist, ASPA is uniquely tailored to hydrolyze NAA, making it the sole enzyme responsible for its degradation in the brain.[4][6]

The enzyme's kinetics are noteworthy. Studies using purified human ASPA expressed in Pichia pastoris reveal complex behavior, including positive cooperativity at low NAA concentrations (indicative of an active dimer) and significant substrate inhibition at higher concentrations.[4] This kinetic profile underscores the importance of careful substrate concentration selection during assay development to ensure that measurements are taken within a linear and interpretable range.

Part 2: The Tool - N-Acetyl-L-aspartic acid α-methyl ester (this compound)

This compound (CAS 4910-47-8) is the α-methyl ester of NAA.[7] The addition of the methyl group to the α-carboxyl function introduces key chemical changes that can be leveraged for experimental advantage.

Rationale for Use: this compound vs. NAA

The decision to use this compound over the natural substrate, NAA, is driven by specific experimental goals:

  • Enhanced Cell Permeability: The methyl ester group increases the lipophilicity of the molecule compared to the dicarboxylic acid NAA. This is hypothesized to facilitate passage across the blood-brain barrier and cellular membranes, making this compound a potentially valuable tool for in vivo studies and for interrogating ASPA activity within intact cells.[8] In a cellular context, endogenous esterases are expected to cleave the methyl ester, releasing NAA intracellularly and providing a targeted substrate pool to ASPA.

  • Improved Chromatographic Performance: In analytical workflows, particularly those involving liquid chromatography-mass spectrometry (LC-MS), esterification can significantly improve performance. The derivatization of NAA to its ester form has been shown to enhance chromatographic retention on reverse-phase columns and improve assay sensitivity, reproducibility, and accuracy.[9] This makes this compound an excellent candidate for use as an internal standard or as a primary analyte in high-sensitivity quantitative assays.

  • Probing Substrate Specificity: As an analog of NAA, this compound can be used to probe the active site of ASPA. Determining the kinetic parameters of ASPA with this compound and comparing them to those of NAA provides insight into the enzyme's tolerance for modifications at the α-carboxyl position.

Part 3: In Vitro Analysis - A Continuous Spectrophotometric Assay for ASPA Activity

One of the most robust methods for measuring ASPA activity in vitro is a coupled enzyme assay. This protocol is adapted from established methods using NAA and is designed to quantify the activity of purified or recombinant ASPA, or ASPA in tissue homogenates.[4][5]

The principle is a two-step enzymatic cascade:

  • ASPA Reaction: this compound is hydrolyzed by ASPA to produce Acetyl-L-aspartate (NAA) and Methanol. Subsequently, NAA is hydrolyzed to L-Aspartate and Acetate.

  • Coupling Reaction: The product, L-Aspartate, is immediately consumed by an excess of L-aspartase, which catalyzes its deamination to fumarate and ammonia.

  • Detection: The formation of fumarate, which has a double bond, is monitored continuously by measuring the increase in absorbance at 240 nm.

This coupled system ensures that the ASPA reaction is the rate-limiting step, providing a direct and real-time measure of its activity.

Experimental Workflow: Coupled Spectrophotometric Assay

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Assay Execution cluster_2 Step 3: Data Acquisition & Analysis Reagents Prepare Assay Buffer: - 25 mM HEPES, pH 7.2 - 1 mM Mg(OAc)₂ - 0.1 mM β-mercaptoethanol Prepare Substrate Stock: - this compound in Assay Buffer Prepare Enzymes: - Purified ASPA - L-Aspartase (coupling enzyme) AssayMix To Quartz Cuvette Add: 1. Assay Buffer 2. L-Aspartase (excess) 3. This compound (varied conc.) Reagents->AssayMix Assemble Reaction Incubate Equilibrate at 25°C in spectrophotometer AssayMix->Incubate Initiate Initiate reaction by adding ASPA solution Incubate->Initiate Monitor Monitor Absorbance increase at 240 nm over time Initiate->Monitor Measure Product Formation Calculate Calculate initial velocity (V₀) from linear slope of A₂₄₀ vs. time Monitor->Calculate Kinetics Plot V₀ vs. [Substrate] Determine Km and Vmax using Michaelis-Menten or Hill plots Calculate->Kinetics

Caption: Workflow for the coupled spectrophotometric ASPA assay.

Detailed Protocol: Spectrophotometric ASPA Activity Assay

1. Reagent Preparation:

  • ASPA Assay Buffer: 25 mM HEPES, pH 7.2, 1 mM Magnesium Acetate (Mg(OAc)₂), 0.1 mM β-mercaptoethanol. Prepare fresh and keep on ice.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound (CAS 4910-47-8) in ASPA Assay Buffer.
  • Coupling Enzyme: Prepare a stock solution of L-aspartase (e.g., from E. coli) at ~50 units/mL in Assay Buffer. The final concentration in the assay should be in excess to ensure it is not rate-limiting.
  • ASPA Enzyme Preparation: Dilute purified ASPA or tissue homogenate in ice-cold Assay Buffer to a concentration that yields a linear rate of absorbance change for at least 5-10 minutes.

2. Assay Procedure: a. Set a UV-Vis spectrophotometer to 240 nm and equilibrate the cuvette holder to 25°C. b. In a 1 mL quartz cuvette, combine the following:

  • ASPA Assay Buffer to a final volume of 1.0 mL.
  • L-aspartase to a final concentration of ~1-2 units/mL.
  • This compound from the stock solution to achieve the desired final concentration (e.g., for kinetic analysis, a range from 0.05 mM to 5 mM might be tested). c. Mix by inversion and place the cuvette in the spectrophotometer. Allow the absorbance to stabilize for 3-5 minutes. d. Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted ASPA enzyme preparation. Quickly mix by inversion. e. Immediately begin recording the absorbance at 240 nm every 15-30 seconds for 10-20 minutes.

3. Data Analysis and Validation: a. Plot Absorbance (A₂₄₀) versus time (in minutes). b. Determine the initial velocity (V₀) from the slope of the linear portion of the curve. c. Convert the rate (ΔA/min) to µmol/min/mg using the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) for fumarate, which is 2.53 mM⁻¹cm⁻¹.[4] d. Self-Validation Controls:

  • No ASPA control: Run the assay without adding ASPA to ensure no background reaction or substrate instability.
  • No Substrate control: Run the assay with ASPA but without this compound to confirm the enzyme preparation is not contributing to absorbance changes.
  • No L-aspartase control: Run the assay with ASPA and this compound but without the coupling enzyme to confirm that the observed signal is dependent on the entire cascade.
Benchmark Kinetic Data
SubstrateKm (mM)kcat (s⁻¹)Specific Activity (U/mg)†
N-acetyl-L-aspartate (NAA)0.345.8~10-15
N-trifluoroacetyl-L-aspartate0.2912.1-
†One unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute.

Researchers can use the described protocol to determine the kinetic parameters for this compound and directly compare its efficiency as an ASPA substrate to NAA.

Part 4: Cellular and In Situ Analysis - Metabolite Profiling using HPLC-MS/MS

To leverage the enhanced membrane permeability of this compound, researchers can employ it in cell-based assays to study NAA metabolism in a more physiologically relevant context. This involves treating cells with this compound, followed by metabolite extraction and quantification using a sensitive analytical technique like HPLC-MS/MS.

Metabolic Pathway and Analytical Targets

G AcAspOMe_ext This compound (Extracellular) AcAspOMe_int This compound (Intracellular) AcAspOMe_ext->AcAspOMe_int Transport NAA N-Acetylaspartate (NAA) AcAspOMe_int->NAA Hydrolysis Esterase Esterases AcAspOMe_int->Esterase Asp L-Aspartate NAA->Asp Deacetylation ASPA Aspartoacylase (ASPA) NAA->ASPA Membrane Cell Membrane

Caption: Intracellular processing of this compound for ASPA activity studies.

Detailed Protocol: Cell-Based Assay and Metabolite Extraction

1. Cell Culture and Treatment: a. Plate cells of interest (e.g., oligodendrocyte precursor cells, neuronal cultures, or cell lines engineered to express ASPA) in appropriate culture vessels. b. Once cells reach the desired confluency, replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 10-100 µM). Include vehicle-only control wells. c. Incubate for a specified time course (e.g., 0, 1, 4, and 12 hours) to monitor the metabolic flux.

2. Metabolite Extraction: a. Aspirate the culture medium. b. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. c. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate. d. Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. g. Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. h. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). i. Store the dried extract at -80°C until analysis.

3. HPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 100 µL). b. Analyze the samples using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS).[9][10] c. Chromatography: Use a C18 column with a gradient elution, for example, starting with an aqueous mobile phase with 0.1% formic acid and ramping up the concentration of an organic mobile phase like acetonitrile with 0.1% formic acid. This will separate this compound, NAA, and aspartate.[10] d. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Develop specific precursor-to-product ion transitions for each analyte:

  • This compound: Monitor the transition from its parent mass [M+H]⁺ to a specific fragment ion.
  • NAA: Monitor the transition from its parent mass [M+H]⁺ to a specific fragment ion.
  • Aspartate: Monitor the transition from its parent mass [M+H]⁺ to a specific fragment ion. e. Quantification: Generate a standard curve for each analyte using pure standards to accurately quantify the concentrations in the cell extracts. Normalize the final quantities to the amount of protein in the original cell lysate (measured from the protein pellet) or to cell number.

By tracking the disappearance of intracellular NAA and the appearance of L-aspartate over time, researchers can derive a quantitative measure of ASPA activity within a living cell, providing a powerful system for screening potential ASPA modulators or studying the effects of cellular perturbations on this vital metabolic pathway.

References

  • Moore, R. A., et al. (2005). Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease. Journal of Biological Chemistry. Available at: [Link]

  • Bjorklund, U., et al. (2002). Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine. Analytical Biochemistry. Available at: [Link]

  • Di Pietro, V., et al. (2008). Kinetic parameters of the E. coli expressed, purified hASPA of both wild type and I226T mutated proteins. ResearchGate. Available at: [Link]

  • Saba, A., et al. (2020). Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization. Clinica Chimica Acta. Available at: [Link]

  • Assay Genie. (n.d.). Human Aspartoacylase (ASPA) ELISA Kit (HUEB2302). Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • Hopkins, A. P., et al. (2019). Kinetic parameters of human aspartate/asparagine–β-hydroxylase suggest that it has a possible function in oxygen sensing. Journal of Biological Chemistry. Available at: [Link]

  • Errico, F., et al. (2016). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in Molecular Biology. Available at: [Link]

  • Olsen, T. R. J., et al. (2024). Cellular and molecular mechanisms of aspartoacylase and its role in Canavan disease. Journal of Neurochemistry. Available at: [Link]

  • CN114014773A - Preparation method of N-acetyl-L-aspartic acid. (2022). Google Patents.
  • Madhavarao, C. N., et al. (2002). A radiometric assay for aspartoacylase activity in cultured oligodendrocytes. Analytical Biochemistry. Available at: [Link]

  • Goldstein, F. B. (1959). Biosynthesis of N-Acetyl-l-aspartic Acid. ResearchGate. Available at: [Link]

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  • Nirmalahrudaya, Ch. (2015). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Bada, J. L., & Glavin, D. P. (2012). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA Technical Reports Server. Available at: [Link]

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  • Viola, R. E., & Namboodiri, M. A. A. (2003). Purification and preliminary characterization of brain aspartoacylase. Protein Expression and Purification. Available at: [Link]

  • Cui, H., et al. (2015). Catalytic Role of the Substrate Defines Specificity of Therapeutic l-Asparaginase. Journal of Molecular Biology. Available at: [Link]

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The Genesis and Synthetic Evolution of Ac-Asp-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe) represents a pivotal derivative of N-acetylaspartate (NAA), one of the most abundant amino acid derivatives in the mammalian central nervous system. While the history of NAA is well-documented since its discovery in 1956, the specific chronicle of its methyl ester, this compound, is less explicitly detailed in scientific literature. This technical guide synthesizes the foundational knowledge of NAA's discovery with established principles of organic synthesis to present a comprehensive understanding of this compound. We will explore the historical context of NAA, infer a logical and representative synthetic pathway for this compound, provide a detailed experimental protocol, and discuss its contemporary relevance in biochemical research and drug development. This document serves as a resource for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical insights into the synthesis and properties of this important molecule.

Historical Context: The Discovery of the Parent Compound, N-Acetylaspartate (NAA)

The story of this compound begins with its parent compound, N-acetylaspartate (NAA). Discovered in 1956 by Tallan and colleagues, NAA was identified as one of the most concentrated molecules in the central nervous system (CNS), second only to glutamate.[1][2] Despite its abundance, the precise physiological roles of NAA remained a subject of intense research for decades.[1][3] Early investigations revealed its involvement in neuronal osmoregulation, myelin synthesis, and as a source of acetate for lipid metabolism within the brain.[3]

A significant breakthrough in understanding NAA came in 1959 when Goldstein successfully demonstrated its biosynthesis from L-aspartic acid and acetyl-coenzyme A in rat brain tissue.[3] This discovery was crucial as it established the endogenous origin of NAA in neuronal mitochondria.[3] The prominence of NAA in neurochemistry was further solidified by two key findings: its strong and reliable signal in magnetic resonance spectroscopy (MRS), making it a valuable marker for neuronal health and viability, and its link to Canavan disease, a rare and fatal genetic disorder characterized by a deficiency in the enzyme aspartoacylase, which leads to the accumulation of NAA.[1][3][4]

The Emergence of this compound: A Derivative of Interest

While the historical record does not pinpoint a specific date or individual for the first synthesis of this compound, its creation can be understood as a logical progression in the study of NAA and its analogs. The esterification of carboxylic acids is a fundamental transformation in organic chemistry, often employed to increase a molecule's lipophilicity, modify its transport properties (e.g., across the blood-brain barrier), or to protect the carboxylic acid group during further chemical modifications.[5] Given the interest in NAA's neurological functions, the synthesis of its methyl ester would have been a natural step for researchers seeking to probe its activity and metabolism.

This compound is a valuable tool in various biochemical applications, including research on amino acid metabolism and as a precursor in the synthesis of peptides and pharmaceuticals.[5] Its structure makes it a subject of interest in studies related to neuroprotection and cognitive enhancement.[5]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be approached through a multi-step process starting from L-aspartic acid. A common and effective strategy involves the protection of the amino group, followed by esterification of the carboxylic acids, and subsequent selective deprotection. However, a more direct route involves the initial esterification of L-aspartic acid followed by N-acetylation. Below is a detailed, representative protocol for the chemical synthesis of this compound.

Chemical Synthesis Pathway

The synthesis can be logically broken down into two primary steps:

  • Esterification of L-Aspartic Acid: The selective methylation of the β-carboxylic acid of L-aspartic acid to form L-aspartic acid β-methyl ester.

  • N-Acetylation: The subsequent acetylation of the amino group to yield N-acetyl-L-aspartic acid β-methyl ester (this compound).

Synthesis_Pathway L_Asp L-Aspartic Acid Asp_Me_Ester L-Aspartic Acid β-Methyl Ester Hydrochloride L_Asp->Asp_Me_Ester  Methanol (MeOH)  Thionyl Chloride (SOCl₂)  Ether Ac_Asp_OMe This compound Asp_Me_Ester->Ac_Asp_OMe  Acetic Anhydride  Base (e.g., Triethylamine)

Caption: Chemical synthesis pathway for this compound from L-Aspartic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool 27 mL of methanol to -10°C using an ice-salt bath.

  • Reagent Addition: Slowly add 3.86 mL of thionyl chloride to the cooled methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Addition of Starting Material: To this solution, add 5 g of L-aspartic acid in portions, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature. A clear solution should be obtained. Let the reaction stand for 25 minutes at room temperature.

  • Crystallization: Add 75 mL of absolute ether to the reaction mixture. Upon cooling and shaking, the hydrochloride salt of L-aspartic acid β-methyl ester will crystallize as colorless needles.

  • Isolation: Filter the crystals immediately and wash them carefully with absolute ether.

  • Drying: Dry the product under vacuum to obtain L-aspartic acid β-methyl ester hydrochloride. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of N-acetyl-L-aspartic acid methyl ester (this compound)

This step is based on standard N-acetylation procedures for amino acids.

  • Reaction Setup: Dissolve the L-aspartic acid β-methyl ester hydrochloride from the previous step in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.[7]

  • Base Addition: Add a suitable organic base, such as triethylamine or N,N-diisopropylethylamine, to neutralize the hydrochloride salt and to act as a scavenger for the acid produced during acetylation.[7]

  • Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise with stirring.[7]

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties of this compound
PropertyValue
CAS Number 4910-47-8[5][8]
Molecular Formula C₇H₁₁NO₅[5][8]
Molecular Weight 189.17 g/mol [5][8]
Appearance White powder[5]
Purity ≥97% (commercially available)[8]
Storage Store at room temperature[8] or 0-8 °C[5]

Enzymatic Synthesis Approaches

In addition to chemical synthesis, enzymatic methods offer a green and highly stereoselective alternative for the production of related peptide precursors.[9][10] For instance, enzymes like thermolysin have been used to catalyze the condensation of N-protected aspartic acid derivatives with other amino acid esters.[10][11] While not a direct synthesis of this compound, these biocatalytic approaches highlight the potential for developing more sustainable methods for producing aspartic acid derivatives. The use of aqueous/organic biphasic medium can significantly improve the yield of such enzymatic reactions by facilitating product separation.[9]

Enzymatic_Synthesis Substrates N-protected Aspartic Acid + Amino Acid Ester Enzyme Enzyme (e.g., Thermolysin) in Biphasic Medium Substrates->Enzyme Product Dipeptide Precursor Enzyme->Product

Sources

physicochemical properties of Ac-Asp-OMe solid form

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"An In-Depth Technical Guide to the Physicochemical Properties of Ac-Asp-OMe Solid Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid β-methyl ester (this compound) is a derivative of the endogenous amino acid, aspartic acid.[1][2] The characterization of its solid-form physicochemical properties is a critical step in the drug development process, influencing everything from formulation and stability to bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the core solid-state characteristics of this compound and the experimental methodologies used to elucidate them. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rationale behind the analytical choices and the integration of multi-technique data to build a holistic understanding of the material.

Synthesis and Purification of this compound

The journey to understanding the solid form begins with its synthesis. A reliable and reproducible synthesis is paramount to ensure the material being characterized is of high purity and representative of the intended chemical entity.

Synthesis Pathway Rationale: A common and effective route to this compound involves a two-step process starting from L-aspartic acid. First, the β-carboxylic acid is selectively esterified, followed by the acetylation of the α-amino group. This sequence is often preferred to minimize side reactions and facilitate purification.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride.

    • Cool 27 ml of methanol to -10°C.

    • Slowly add 3.86 ml of thionyl chloride (SOCl₂), followed by 5g of L-Aspartic acid.

    • Allow the reaction mixture to warm to room temperature to obtain a clear solution.

    • After 25 minutes, add 75 ml of absolute ether.

    • Cool and shake the mixture to crystallize the hydrochloride salt of L-Aspartic Acid β-methyl ester.[3]

    • Filter the resulting colorless needles and wash with absolute ether.[3] The crude product can be used in the next step without further purification.[3]

  • Step 2: N-acetylation.

    • The resulting L-aspartic acid β-methyl ester hydrochloride is then subjected to N-acetylation using acetic anhydride under controlled pH conditions.

    • The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated, typically through crystallization, to yield this compound as a solid.

Purification Strategy: Recrystallization is a critical final step to ensure high purity and a uniform crystalline form. The choice of solvent is crucial and is determined by the solubility profile of this compound. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature is ideal.

Solid-State Characterization: A Multi-faceted Approach

No single technique can fully describe the solid state. A synergistic application of multiple analytical methods is essential.

Crystallography: Unveiling the Atomic Arrangement

Why it's critical: X-ray Diffraction (XRD) is the gold standard for determining the crystal structure of a solid. It provides definitive information on the arrangement of molecules in the crystal lattice, which directly impacts properties like solubility, stability, and mechanical strength.

Experimental Workflow: Single Crystal and Powder XRD

Caption: Workflow for crystallographic analysis of this compound.

Thermal Analysis: Probing Stability and Phase Transitions

The 'Why': Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques to assess the thermal stability and identify phase transitions of a solid material. This information is vital for determining appropriate storage conditions and processing parameters.

Key Parameters for this compound:

PropertyTechniqueTypical ValueSignificance
Melting PointDSC137 - 140 °CA sharp melting endotherm is indicative of a pure crystalline solid. The temperature range provides a key identity check.
DecompositionTGA> 200 °C (estimated)Indicates the temperature at which the molecule begins to degrade. Crucial for assessing thermal stability.

Experimental Protocol: DSC & TGA

  • DSC:

    • Accurately weigh 2-5 mg of this compound into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify thermal events like melting.

  • TGA:

    • Weigh 5-10 mg of this compound into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the mass loss as a function of temperature to determine the onset of thermal decomposition.

Spectroscopic Characterization: Confirming Molecular Identity

Rationale: Spectroscopic techniques provide a fingerprint of the molecule, confirming its chemical structure and identifying key functional groups.

Key Spectroscopic Data for this compound:

TechniqueKey Peaks/Shifts (ppm)Assignment
¹H NMR ~1.83 (s, 3H), ~2.55-2.67 (m, 2H), ~4.32-4.66 (m, 1H), ~8.21 (d, 1H), ~12.54 (s, 2H)Acetyl CH₃, β-CH₂, α-CH, Amide NH, Carboxylic Acid OHs
¹³C NMR ~24.7, ~42.4, ~56.0, ~176.2, ~181.4Acetyl CH₃, β-CH₂, α-CH, Ester C=O, Amide C=O, Carboxylic Acid C=O
FTIR ~3300 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (Ester C=O stretch), ~1640 cm⁻¹ (Amide I band), ~1550 cm⁻¹ (Amide II band)Characteristic functional group vibrations.

Note: NMR shifts can vary based on the solvent used.

Experimental Workflow: Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization of this compound.

Solubility: A Critical Parameter for Bioavailability

Significance: The solubility of a drug substance is a primary determinant of its oral bioavailability. Understanding its solubility in various media is crucial for formulation development.

Solubility Profile of this compound:

SolventSolubilityNotes
Water675 mg/mL[4]High aqueous solubility is generally favorable for dissolution.
DMSO~3.33 mg/mL[1]Soluble in common organic solvents used in early-stage testing.
EthanolData not readily availableSolubility in pharmaceutically relevant co-solvents should be determined.

Experimental Protocol: Equilibrium Solubility Measurement

  • Add an excess amount of this compound solid to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Analyze the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).

Integrating the Data: Building a Comprehensive Profile

The true power of this characterization lies in the integration of all data points. For example:

  • A sharp melting peak in the DSC corroborates the high degree of crystallinity observed by PXRD .

  • The functional groups identified by FTIR and NMR are consistent with the molecular structure determined by single-crystal XRD .

  • The crystal structure can help explain the observed solubility . Strong intermolecular interactions within the crystal lattice might lead to lower solubility, despite the presence of polar functional groups.

By weaving together these different threads of information, a robust and reliable physicochemical profile of the this compound solid form is established, providing a solid foundation for subsequent drug development activities.

References

  • N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065. PubChem - NIH. [Link]

  • Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Identification and characterization of two types of amino acid-regulated acetyltransferases in actinobacteria. Bioscience Reports. [Link]

  • Thermal Analysis of Aspartic Acid and Its Polymers. Asian Journal of Chemistry. [Link]

  • Crystal structure of N-{N-[N-(tert-butoxycarbonyl)-l-α-aspartyl]-l-α-aspartyl}-l-α-aspartic acid 14,24,34-trimethyl ester 31-2-oxo-2-phenylethyl ester {Boc-[Asp(OMe)]3-OPac}. National Institutes of Health (NIH). [Link]

  • Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy. National Institutes of Health (NIH). [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812). Human Metabolome Database. [Link]

  • Preparation method of N-acetyl-L-aspartic acid.
  • Thermal Analysis of Aspartic Acid and Its Polymers. Asian Journal of Chemistry. [Link]

  • Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
  • Measuring N-acetylaspartate synthesis in vivo using proton magnetic resonance spectroscopy. PubMed. [Link]

  • Synthesis of β-(S-methyl)thioaspartic acid and derivatives. National Institutes of Health (NIH). [Link]

  • Investigation of All Disease- Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non- canonical Amino Acid Mutagenesis. eLife. [Link]

  • N-Acetyl-L-Aspartic acid: A literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Semantic Scholar. [Link]

  • Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368. PubChem. [Link]

  • Showing metabocard for N-Acetyl-L-aspartic acid (HMDB0000812). Human Metabolome Database. [Link]

  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]

  • N-acetylaspartate (NAA) peak. Radiopaedia. [Link]

  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. ResearchGate. [Link]

  • N-acetylated amino acids. Nilsson Lab. [Link]

  • Crystal structure of the aspartic proteinase from Rhizomucor miehei at 2.15 A resolution. PubMed. [Link]

  • Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors. PubMed. [Link]

  • Chiral Asymmetric Structures in Aspartic Acid and Valine Crystals Assessed by Atomic Force Microscopy. PubMed. [Link]

  • Z-Asp-OMe | C13H15NO6 | CID 7021783. PubChem - NIH. [Link]

  • A parametric study of AC electrothermal flow in microchannels with asymmetrical interdigitated electrodes. ResearchGate. [Link]

  • Energy-Efficient AC Electrothermal Microfluidic Pumping via Localized External Heating. MDPI. [Link]

  • Electric-Thermal Analysis of Power Supply Module in Graphitization Furnace. ResearchGate. [Link] "}

Sources

Methodological & Application

The Strategic Incorporation of Ac-Asp-OMe in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to achieving the desired molecular architecture and biological function. Among the diverse array of non-canonical amino acid derivatives, N-acetyl-L-aspartic acid β-methyl ester (Ac-Asp-OMe) presents a unique set of opportunities and challenges. This guide provides a comprehensive overview of the strategic use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on mechanistic rationale, detailed protocols, and troubleshooting.

Understanding the Unique Characteristics of this compound

This compound is an aspartic acid derivative with two key modifications: a permanent N-terminal acetyl group and a methyl ester protecting the β-carboxyl group of the side chain. These features dictate its application in peptide synthesis.

  • N-terminal Acetylation: The acetyl group provides a permanent cap at the N-terminus. N-terminal acetylation is a common post-translational modification in natural proteins and can enhance the stability of synthetic peptides by preventing enzymatic degradation by aminopeptidases[1].

  • β-Methyl Ester: The methyl ester on the side chain serves as a protecting group. Its stability and potential for side reactions under various synthesis conditions are critical considerations.

The Specter of Aspartimide Formation: A Critical Consideration

A primary challenge in the synthesis of peptides containing aspartic acid is the formation of a succinimide ring intermediate, known as aspartimide[2][3]. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in SPPS[4]. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides, as well as racemization, complicating purification and reducing the yield of the target peptide[2][4].

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible[3]. While this compound is often incorporated at the N-terminus, understanding this side reaction is crucial if it is to be placed internally, or if other aspartic acid residues are present in the sequence.

Strategies to mitigate aspartimide formation include:

  • Utilizing sterically hindered side-chain protecting groups[5].

  • Employing backbone protection strategies[1].

  • Adding additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution[3].

Application of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) offers advantages for the synthesis of short peptides and for large-scale production where purification of intermediates is feasible[6]. The use of this compound in solution-phase synthesis typically involves the activation of its free α-carboxyl group for coupling to the N-terminus of a peptide chain.

Protocol: Solution-Phase Coupling of this compound

This protocol details the coupling of Ac-Asp(OMe)-OH to an amino acid ester, for example, H-Phe-OMe.

Materials:

  • Ac-Asp(OMe)-OH

  • H-Phe-OMe·HCl

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agents

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Free-Basing of the Amino Acid Ester:

    • Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

  • Activation and Coupling:

    • In a separate flask, dissolve Ac-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add DIC (1.1 eq) and stir for 20 minutes at 0 °C.

    • Add the solution of H-Phe-OMe from step 1 to the activated Ac-Asp(OMe)-OH solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude dipeptide by silica gel chromatography.

Workflow for Solution-Phase Coupling of this compound

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_phe Dissolve H-Phe-OMe·HCl in DCM add_dipea Add DIPEA to free-base prep_phe->add_dipea combine Combine activated Asp with Phe solution add_dipea->combine prep_asp Dissolve Ac-Asp(OMe)-OH and HOBt in DCM cool_asp Cool to 0°C prep_asp->cool_asp add_dic Add DIC for activation cool_asp->add_dic add_dic->combine react Stir overnight at RT combine->react monitor Monitor with TLC react->monitor wash Aqueous Washes (Acid, Base, Brine) monitor->wash dry Dry and Concentrate wash->dry purify Silica Gel Chromatography dry->purify

Caption: Workflow for the solution-phase synthesis of a dipeptide using Ac-Asp(OMe)-OH.

Application of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound in SPPS is most common at the N-terminus of a peptide sequence. This can be achieved by coupling Ac-Asp(OMe)-OH to the free N-terminus of the resin-bound peptide in the final coupling step.

Stability of the β-Methyl Ester in SPPS

A key concern is the stability of the β-methyl ester during the repeated cycles of Fmoc deprotection with piperidine. While methyl esters are generally stable to the basic conditions of Fmoc removal, prolonged exposure or harsh conditions could potentially lead to hydrolysis or aminolysis with piperidine. However, for standard SPPS cycles, the β-methyl ester is expected to remain largely intact.

The β-methyl ester is labile to strong acidic conditions used for cleavage from the resin, such as high concentrations of trifluoroacetic acid (TFA). Therefore, if the final peptide is desired with the side-chain methyl ester, a mild cleavage strategy is necessary.

Protocol: N-terminal Incorporation of this compound in Fmoc-SPPS

This protocol outlines the coupling of Ac-Asp(OMe)-OH to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminus

  • Ac-Asp(OMe)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • DIPEA

  • Anhydrous DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Peptide Chain Assembly:

    • Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols.

    • After the final Fmoc deprotection, thoroughly wash the peptide-resin with DMF.

  • Coupling of Ac-Asp(OMe)-OH:

    • Prepare a solution of Ac-Asp(OMe)-OH (2-4 eq), coupling reagent (e.g., HBTU, 2-4 eq), and HOBt (2-4 eq) in DMF.

    • Add DIPEA (4-8 eq) to the solution and pre-activate for 5-10 minutes.

    • Add the activated solution to the peptide-resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for N-terminal Incorporation of this compound in SPPS

G cluster_spps Peptide Synthesis cluster_coupling This compound Coupling cluster_final Final Steps synthesis Standard Fmoc-SPPS of peptide chain deprotection Final Fmoc deprotection synthesis->deprotection wash1 Wash resin with DMF deprotection->wash1 preactivate Pre-activate Ac-Asp(OMe)-OH with coupling reagents wash1->preactivate couple Couple to peptide-resin preactivate->couple monitor Monitor with Kaiser test couple->monitor wash2 Wash and dry resin monitor->wash2 cleave Cleavage from resin with TFA cocktail wash2->cleave precipitate Precipitate with cold ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify

Caption: Workflow for the solid-phase synthesis of a peptide with N-terminal this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized peptide containing this compound.

Analytical TechniquePurpose
RP-HPLC To assess the purity of the crude and purified peptide.
Mass Spectrometry (MS) To confirm the molecular weight of the desired peptide.
Tandem MS (MS/MS) To verify the peptide sequence and confirm the presence of the N-terminal acetyl group.
NMR Spectroscopy For detailed structural elucidation, including confirmation of the methyl ester.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Ac-Asp(OMe)-OH Steric hindrance; inefficient activation.Use a more powerful coupling reagent (e.g., HATU); increase coupling time and temperature; use a higher excess of reagents.
Aspartimide Formation (if other Asp residues are present) Sequence susceptibility; prolonged base exposure.Add HOBt to the Fmoc deprotection solution; use a more sterically hindered protecting group for the other Asp residues (e.g., OtBu).
Loss of β-Methyl Ester Harsh cleavage conditions.Use a milder cleavage cocktail (e.g., lower TFA concentration) if the methyl ester is desired in the final product. Note that this may not be compatible with all side-chain protecting groups.
Low Cleavage Yield Inefficient cleavage from the resin.Increase cleavage time; ensure the cleavage cocktail is fresh.

Conclusion

This compound is a valuable building block for the synthesis of peptides with N-terminal acetylation. Its successful incorporation requires careful consideration of the stability of the β-methyl ester and the potential for aspartimide formation if other aspartic acid residues are present. The protocols and considerations outlined in this guide provide a solid foundation for researchers to strategically and effectively utilize this compound in their peptide synthesis endeavors, ultimately contributing to the advancement of peptide-based research and drug development.

References

  • Palasek, S. A., Cox, Z. J., & Gurevich, I. (2007). Aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Giglione, C., Bougault, C., & Meinnel, T. (2004). N-terminal protein modifications. Cellular and Molecular Life Sciences, 61(12), 1470-1484.
  • Merlino, N., & Albericio, F. (2015). Aspartimide formation in peptide synthesis. Future Medicinal Chemistry, 7(14), 1859-1872.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL Press.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • LifeTein. Peptide synthesis: Amidation and Acetylation. [Link]

  • AAPPTEC. Planning a Peptide Synthesis. [Link]

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

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Application Notes & Protocols: Experimental Design for Ac-Asp-OMe Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel neuroprotective agents.

Introduction: The Rationale for Investigating Ac-Asp-OMe in Neuroprotection

N-Acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS) and is widely regarded as a marker of neuronal health and viability.[1][2] Its roles are multifaceted, including contributions to myelin lipid synthesis, neuronal osmoregulation, and mitochondrial energy metabolism.[1][3][4] this compound (N-Acetyl-Aspartate-O-Methyl-Ester) is a derivative of NAA. While its specific biological functions are an active area of investigation, its structural similarity to both NAA and the excitatory neurotransmitter aspartate makes it a compelling candidate for neuroprotective therapies.

A primary mechanism of neuronal death in many neurological disorders, including stroke and traumatic brain injury, is excitotoxicity .[5][6] This pathological process is driven by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDAR).[5][7][8] Over-activation of NMDARs leads to a massive and uncontrolled influx of calcium (Ca²⁺), triggering a catastrophic cascade of downstream events including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[5][9]

This guide provides a comprehensive experimental framework to systematically evaluate the neuroprotective potential of this compound, focusing on its putative ability to counteract NMDAR-mediated excitotoxicity. The protocols herein are designed as a self-validating system, incorporating essential controls and mechanistic assays to ensure robust and interpretable data.

Part I: In Vitro Characterization and Efficacy Screening

The initial phase of investigation focuses on cultured neuronal cells. This approach allows for precise control over the cellular environment and high-throughput screening of this compound's effects.

Selection of a Neuronal Cell Model

The choice of cell model is critical for the relevance of the findings.

  • SH-SY5Y Human Neuroblastoma Cells: A commonly used, robust cell line. They are easy to culture and can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for initial screening and dose-response studies.[10]

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the CNS.[10] They are ideal for validating initial findings and for more complex mechanistic studies, though they are more challenging to culture.

  • HT22 Hippocampal Neuronal Cells: An excellent model for studying glutamate-induced oxidative injury and excitotoxicity.[11]

Foundational Assay: Determining Intrinsic Toxicity

Before assessing neuroprotective properties, it is imperative to determine the concentration range at which this compound itself is non-toxic to the neuronal cells.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 1 nM to 1 mM). Replace the existing medium with the this compound solutions. Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO, typically <0.1%) used to dissolve this compound.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration of this compound that does not significantly reduce cell viability will be the maximum dose used in subsequent neuroprotection assays.

Core Experiment: The Neuroprotection Assay

This is the central experiment to determine if this compound can protect neurons from an excitotoxic insult. Here, we use NMDA to induce excitotoxicity.

Protocol: NMDA-Induced Excitotoxicity Assay

  • Cell Plating: Seed cells as described in the MTT assay protocol.

  • Pre-treatment: Pre-treat the cells with a range of non-toxic concentrations of this compound (determined in the previous step) for 2-24 hours.[12]

  • Controls: Include the following essential control groups:

    • Vehicle Control: Cells treated with vehicle only (no this compound, no NMDA). Represents 100% viability.

    • NMDA Only: Cells treated with NMDA to induce cell death. Represents the maximum injury condition.

    • Positive Control: Cells pre-treated with a known NMDAR antagonist (e.g., 10 µM MK-801) before NMDA exposure. This validates that the cell death is indeed NMDAR-mediated.

  • Induce Excitotoxicity: After the pre-treatment period, add NMDA (e.g., 50-100 µM) and the co-agonist glycine (e.g., 10 µM) to the wells (except the vehicle control group) for a specified duration (e.g., 30 minutes to 24 hours, to be optimized).

  • Washout & Recovery: After the NMDA insult, gently wash the cells with fresh, pre-warmed medium and incubate for a 24-hour recovery period.

  • Assess Viability: Measure cell viability using the MTT assay as described above.

  • Data Interpretation: A significant increase in cell viability in the "this compound + NMDA" groups compared to the "NMDA Only" group indicates a neuroprotective effect.

Table 1: Experimental Groups for Neuroprotection Assay

Group #Pre-treatment (2-24h)Insult (30m-24h)Expected OutcomePurpose
1VehicleVehicle~100% ViabilityBaseline Health
2VehicleNMDA + GlycineSignificant Cell DeathEstablishes Injury Model
3MK-801 (Positive Control)NMDA + GlycineHigh ViabilityValidates NMDAR-Mediation
4This compound (Low Dose)NMDA + GlycineVariableTest for Protection
5This compound (Mid Dose)NMDA + GlycineVariableTest for Protection
6This compound (High Dose)NMDA + GlycineVariableTest for Protection

G

Mechanistic Deep Dive: Unraveling the "How"

If this compound shows promise in the core assay, the next step is to investigate its mechanism of action. The following assays probe key events in the excitotoxicity cascade.

A. Calcium (Ca²⁺) Imaging

  • Rationale: The central event in NMDAR-mediated excitotoxicity is a massive influx of Ca²⁺.[5] This assay will determine if this compound prevents or reduces this influx.

  • Method: Use a fluorescent Ca²⁺ indicator like Fluo-4 AM.[13][14]

Protocol: Fluo-4 AM Calcium Imaging

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C.[14][15]

  • Baseline Measurement: Place the dish on a fluorescence microscope and record the baseline fluorescence intensity.

  • Stimulation: Perfuse the cells with a solution containing NMDA + Glycine and simultaneously record the change in fluorescence. In separate experiments, perfuse cells pre-treated with this compound before adding the NMDA solution.

  • Analysis: The fluorescence intensity is directly proportional to the intracellular Ca²⁺ concentration. A blunted fluorescence peak in this compound-treated cells compared to controls would suggest it inhibits Ca²⁺ influx.[14]

B. Reactive Oxygen Species (ROS) Detection

  • Rationale: Calcium overload in mitochondria leads to the production of damaging ROS.[16] This assay measures the level of oxidative stress.

  • Method: Use the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[17][18]

Protocol: H2DCFDA Assay for ROS

  • Experiment: Perform the neuroprotection experiment (steps 1-4 from the core protocol) in a dark, clear-bottom 96-well plate.[19]

  • Dye Loading: After the NMDA insult, wash the cells and incubate them with H2DCFDA solution (e.g., 10-20 µM) for 30-45 minutes at 37°C in the dark.[19][20]

  • Measurement: Measure the fluorescence intensity with excitation ~485 nm and emission ~535 nm.[17][18]

  • Analysis: A reduction in fluorescence in this compound-treated groups indicates a decrease in ROS production.

C. Apoptosis Assay

  • Rationale: The excitotoxic cascade culminates in programmed cell death (apoptosis), executed by enzymes called caspases, particularly caspase-3 and -7.[16]

  • Method: Use a luminescent or fluorescent assay that measures the activity of caspase-3 and -7.[21][22]

Protocol: Caspase-Glo® 3/7 Assay

  • Experiment: Perform the neuroprotection experiment in a white-walled 96-well plate suitable for luminescence.

  • Reagent Addition: At the end of the 24-hour recovery period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[22] The reagent lyses the cells and contains a substrate for caspase-3/7.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Luminescence is proportional to caspase activity. A lower signal in this compound-treated groups indicates inhibition of the apoptotic pathway.[21]

// Nodes NMDA [label="Excess Glutamate/NMDA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDAR Over-activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Massive Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Dys [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen Species\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis / Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"];

AcAspOMe [label="this compound\n(Hypothesized Intervention)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NMDA -> NMDAR; NMDAR -> Ca_Influx; Ca_Influx -> Mito_Dys; Mito_Dys -> ROS; ROS -> Caspase; Mito_Dys -> Caspase; Caspase -> Apoptosis;

AcAspOMe -> NMDAR [style=dashed, color="#5F6368", label=" Block?"]; AcAspOMe -> ROS [style=dashed, color="#5F6368", label=" Scavenge?"]; } dot Caption: Hypothesized NMDAR-mediated excitotoxicity pathway and potential points of intervention for this compound.

Part II: Conceptual Framework for In Vivo Validation

Positive and mechanistically clear in vitro results provide a strong rationale for progressing to in vivo models. These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

1. Model Selection:

  • Rodent Stroke Model (e.g., Middle Cerebral Artery Occlusion - MCAO): This is a gold-standard model for ischemic stroke. The resulting brain damage has a significant excitotoxic component, making it highly relevant for testing this compound.[5]

2. Experimental Design Considerations:

  • Route of Administration and Dosing: Determine the optimal route (e.g., intravenous, intraperitoneal) and dosing regimen based on pharmacokinetic studies.

  • Treatment Window: Administer this compound at various time points post-MCAO (e.g., 1, 3, 6 hours) to determine the therapeutic window, a critical factor for clinical translation.[5]

  • Outcome Measures:

    • Infarct Volume: Measure the size of the brain lesion using techniques like TTC staining at 24-48 hours post-MCAO.

    • Neurological Deficit Scoring: Assess functional recovery over several days or weeks using standardized behavioral tests.

    • Immunohistochemistry: Analyze brain tissue for markers of apoptosis (e.g., cleaved caspase-3), neuronal survival (e.g., NeuN), and inflammation.

Conclusion and Future Directions

This guide outlines a logical, multi-step approach to rigorously evaluate the neuroprotective potential of this compound. By starting with controlled in vitro assays to establish efficacy and elucidate the mechanism of action, researchers can build a strong, data-driven case for advancing the compound into more complex and resource-intensive in vivo models. A positive outcome from these studies would position this compound as a promising candidate for therapeutic development in conditions marked by excitotoxic neuronal injury.

References

  • Zhou, Y., & Wang, J. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). N-Acetylaspartic acid. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • Baslow, M. H. (2003). N-acetylaspartate in the vertebrate brain: Metabolism and function. ProQuest. [Link]

  • Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. PubMed Central. [Link]

  • Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. PubMed. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]

  • Zhang, S. J., & Li, W. (2013). NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors. PubMed Central. [Link]

  • N-acetylaspartate. (n.d.). Metabolomics. [Link]

  • Paul, S., & Connor, J. A. (2009). Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP. Journal of Neuroscience. [Link]

  • ROS Assay Kit Protocol. (n.d.). Oxis. [Link]

  • Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. PubMed Central. [Link]

  • Quintana, A., & Feske, S. (2019). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. National Institutes of Health. [Link]

  • Colàs, M., et al. (2000). Inhibition of caspase-1-like Activity by Ac-Tyr-Val-Ala-Asp-chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia Through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. PubMed. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

  • Boateng, E., & Teye, J. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]

  • Lin, H. Y., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. [Link]

  • Malik, A., & Willnow, S. (2019). Physiology, NMDA Receptor. StatPearls. [Link]

  • Wikipedia. (n.d.). N-Methyl-D-aspartic acid. Wikipedia. [Link]

  • Işık, M. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

  • Foster, A. C., & Fagg, G. E. (1987). The N-methyl-D-aspartate receptor complex. PubMed. [Link]

  • Gagliardini, V., et al. (2020). Endogenous Mechanisms of Neuroprotection: To Boost or Not to Be. PubMed Central. [Link]

  • Manasson, O., et al. (2017). AMPA and NMDA receptor activation increases [³H] D-Asp uptake in Mio-M1... ResearchGate. [Link]

  • Gstoettner, C., et al. (2019). The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke. PubMed Central. [Link]

  • Szwajgier, D., Borowiec, K., & Pustkowiak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PubMed. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-α-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Incorporating Ac-Asp-OMe in Synthetic Peptides

The site-specific incorporation of modified amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential, modulating their biological activity, and probing complex biological processes. N-α-acetylated and C-α-methyl-esterified aspartic acid (this compound) represents a unique building block that can confer increased stability against enzymatic degradation and mimic post-translational modifications.[1] However, the synthesis of peptides containing such a residue via standard solid-phase peptide synthesis (SPPS) protocols is fraught with challenges, primarily the notorious side reaction of aspartimide formation.[2]

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful solid-phase synthesis of peptides containing an internal this compound residue. We will delve into the mechanistic underpinnings of the key side reactions, offer strategies for their mitigation, and provide a step-by-step workflow from resin selection to final peptide purification and characterization.

The Specter of Aspartimide Formation: A Mechanistic Overview

Aspartimide formation is a base-catalyzed intramolecular cyclization that poses a significant threat to the integrity of peptides containing aspartic acid, especially in Fmoc-based SPPS which utilizes piperidine for deprotection.[2] The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartyl residue. This is followed by a nucleophilic attack on the β-carbonyl group of the aspartic acid side chain, leading to a five-membered succinimide ring intermediate, the aspartimide. This intermediate is susceptible to nucleophilic attack by piperidine or residual water, resulting in a mixture of the desired α-peptide and the undesired β-peptide, often accompanied by racemization at the α-carbon of the aspartic acid.[3]

Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to this side reaction due to the lower steric hindrance of the C-terminal residue.[3]

Strategic Approaches to Mitigate Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation during SPPS. These include:

  • Sterically Hindered Side-Chain Protecting Groups: The use of bulky ester protecting groups on the β-carboxyl of aspartic acid, such as 3-methylpent-3-yl (OMpe), can significantly reduce the rate of aspartimide formation compared to the standard tert-butyl (OtBu) group.[2][4]

  • Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group, effectively prevents the intramolecular cyclization.[3]

  • Modified Deprotection Conditions: Lowering the basicity of the Fmoc deprotection solution, for instance by adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution, can temper the rate of aspartimide formation.[3]

For the synthesis of peptides containing this compound, a multi-pronged approach combining these strategies is recommended to ensure the highest possible purity of the final product.

Diagram: Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide_Backbone Peptide Backbone -Asp(OR)-Xaa- Deprotonation Backbone Amide Deprotonation Peptide_Backbone->Deprotonation Piperidine Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Ring_Opening Nucleophilic Ring Opening Aspartimide->Ring_Opening Piperidine / H₂O Products Mixture of: - α-peptide (desired) - β-peptide (isomer) - Racemized products Ring_Opening->Products

Caption: Base-catalyzed aspartimide formation during Fmoc-SPPS.

Recommended Protocol for the Synthesis of a Peptide Containing an Internal this compound Residue

This protocol outlines a robust strategy for the incorporation of an internal this compound residue into a peptide sequence using Fmoc/tBu chemistry. The recommended approach involves the on-resin N-terminal acetylation of the aspartic acid residue after its incorporation into the peptide chain, followed by careful cleavage and deprotection to preserve the C-terminal methyl ester.

I. Pre-Synthesis Considerations
  • Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is highly recommended. This resin allows for the cleavage of the peptide under mildly acidic conditions, which is crucial for preserving the C-terminal methyl ester of the aspartic acid residue.

  • Synthesis Scale: The protocol is described for a 0.1 mmol scale. Adjust reagent quantities accordingly for different scales.

  • Amino Acid Derivatives: Utilize Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). For the aspartic acid residue that will be modified, use Fmoc-Asp(O-2-PhiPr)-OH (2-phenylisopropyl ester) as the building block. The 2-PhiPr group offers enhanced acid lability, allowing for its selective removal on-resin if necessary, though in this protocol it will be cleaved concurrently with other side-chain protecting groups. For sequences prone to aspartimide formation, consider using a dipeptide building block with backbone protection, such as Fmoc-Xaa-(Dmb)Gly-OH , for the residue immediately following the aspartic acid.

II. Solid-Phase Peptide Synthesis Cycle

The synthesis follows the standard Fmoc-SPPS cycle of deprotection, washing, coupling, and washing for each amino acid.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • First Amino Acid Loading: Couple the first Fmoc-amino acid to the 2-CTC resin using N,N-diisopropylethylamine (DIPEA) in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). For sterically hindered amino acids, a double coupling may be necessary.[5]

  • Repeat: Repeat steps 3-5 for each amino acid in the sequence until the aspartic acid residue is reached.

III. On-Resin Modification: N-α-Acetylation of Aspartic Acid
  • Fmoc Deprotection of Aspartic Acid: After coupling the Fmoc-Asp(O-2-PhiPr)-OH, perform the standard Fmoc deprotection as described in step II.3.

  • Acetylation:

    • Prepare a solution of 10% acetic anhydride in DMF.

    • Add the acetylation solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF.

    • Perform a second acetylation step for another 30 minutes to ensure complete capping.[6]

    • Wash the resin thoroughly with DMF and DCM.

  • Continue Peptide Elongation: Proceed with the coupling of the next Fmoc-amino acid in the sequence as described in step II.5.

Diagram: SPPS Workflow for Peptides with this compound

SPPS_Workflow Start Start: 2-CTC Resin Elongation1 Peptide Elongation (Fmoc-SPPS) Start->Elongation1 Asp_Coupling Couple Fmoc-Asp(O-2-PhiPr)-OH Elongation1->Asp_Coupling Fmoc_Deprotection_Asp Fmoc Deprotection of Asp Asp_Coupling->Fmoc_Deprotection_Asp Acetylation On-Resin N-α-Acetylation (Acetic Anhydride/DMF) Fmoc_Deprotection_Asp->Acetylation Elongation2 Continue Peptide Elongation (Fmoc-SPPS) Acetylation->Elongation2 Final_Deprotection Final Fmoc Deprotection Elongation2->Final_Deprotection Cleavage Mild Acid Cleavage (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & MS/MS Analysis Purification->Characterization

Caption: Workflow for the synthesis of a peptide containing an internal this compound residue.

IV. Cleavage and Deprotection

The choice of cleavage cocktail is critical to preserve the methyl ester. A mild cleavage cocktail with a reduced concentration of TFA is recommended.

  • Recommended Cleavage Cocktail: A solution of 1-2% Trifluoroacetic acid (TFA) and 1% Triisopropylsilane (TIS) in DCM.

  • Procedure:

    • Wash the fully assembled and N-terminally deprotected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours, monitoring the cleavage progress by taking small aliquots and analyzing by HPLC.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Neutralize the filtrate with a weak base such as pyridine.

    • Concentrate the solution under reduced pressure.

V. Peptide Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and liquid chromatography-mass spectrometry (LC-MS).

    • Perform tandem mass spectrometry (MS/MS) to confirm the sequence and the location of the this compound residue. The fragmentation pattern will show a characteristic mass shift for the acetylated and methylated aspartic acid residue.[7][8]

Data Presentation: Recommended Reagents and Conditions

StepReagent/ConditionKey Considerations
Resin 2-Chlorotrityl chloride (2-CTC)Allows for mild acid cleavage to preserve the methyl ester.
Aspartic Acid Derivative Fmoc-Asp(O-2-PhiPr)-OHProvides a balance of stability during synthesis and lability during cleavage.
Coupling Reagent HATU/DIPEAHigh coupling efficiency, especially for hindered amino acids.[3]
N-α-Acetylation 10% Acetic Anhydride in DMFPerform a double acetylation to ensure complete reaction.[6]
Cleavage Cocktail 1-2% TFA, 1% TIS in DCMMild conditions to prevent hydrolysis of the methyl ester.
Purification RP-HPLC (C18 column)Standard method for peptide purification.
Characterization LC-MS and MS/MSTo confirm mass, purity, and sequence.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Acetylation Insufficient reagent or reaction time.Perform a double acetylation. Use a higher concentration of acetic anhydride (e.g., 20%). Confirm completion with a ninhydrin test (should be negative).
Aspartimide Formation Sequence susceptibility; harsh deprotection.Use a backbone-protected dipeptide for the subsequent residue. Add HOBt to the piperidine deprotection solution.
Loss of Methyl Ester Cleavage conditions are too acidic or prolonged.Use a milder cleavage cocktail (e.g., 1% TFA in DCM). Carefully monitor cleavage time. Consider alternative anchoring strategies if the problem persists.
Racemization of Ac-Asp Prolonged activation time, strong base.Minimize pre-activation time. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA during coupling of the acetylated residue.[9]
Poor Purification Profile Aggregation of the modified peptide.Modify HPLC conditions (e.g., change mobile phase additives, use a different column). Dissolve the crude peptide in a small amount of a strong solvent like DMSO before injection.[5]

Conclusion

The solid-phase synthesis of peptides containing an internal this compound residue is a challenging yet achievable endeavor. By employing a strategic combination of a mild-cleavage resin, appropriate side-chain protection, on-resin N-α-acetylation, and carefully optimized cleavage conditions, researchers can successfully synthesize these valuable modified peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the complexities of this advanced peptide synthesis, ultimately enabling the exploration of novel peptide therapeutics and biochemical probes.

References

  • Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis. (n.d.).
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). National Institutes of Health. Retrieved from [Link]

  • Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. (n.d.). ACS Publications. Retrieved from [Link]

  • A highly efficient in situ N-acetylation approach for solid phase synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Acetylated Peptide Synthesis. (n.d.). CD Formulation. Retrieved from [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. Retrieved from [Link]

  • Methylating Peptides to Prevent Adduct Ion Formation Also Directs Cleavage in Collision-Induced Dissociation Mass Spectrometry. (2004). Sci-Hub. Retrieved from [Link]

  • A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • What do you do when your peptide synthesis fails?. (2023). Biotage. Retrieved from [Link]

  • Peptide synthesis: Amidation and Acetylation. (n.d.). LifeTein. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. (n.d.). Google Patents.
  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • A cleavage cocktail for methionine-containing peptides.. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript. Retrieved from [Link]

  • Aqueous solid-phase peptide synthesis (ASPPS). (n.d.). TUprints. Retrieved from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

Sources

HPLC methods for purifying Ac-Asp-OMe reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of N-Acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe) Reaction Products

Abstract

This document provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of N-Acetyl-L-aspartic acid α-methyl ester (this compound) from a crude synthetic reaction mixture. N-acetylated amino acid esters are important intermediates in pharmaceutical and biochemical research. Their purity is paramount for subsequent applications. This guide details the underlying principles of reversed-phase chromatography, provides step-by-step protocols for both analytical method development and preparative scale-up, and addresses common challenges such as byproduct separation. The methodologies are designed for researchers, scientists, and drug development professionals seeking to achieve high purity and yield of the target compound.

Introduction: The Rationale for Purification

N-Acetyl-L-aspartic acid α-methyl ester (this compound) is a protected amino acid derivative. The N-acetyl and methyl ester groups serve as protecting groups, preventing the amine and the alpha-carboxyl groups from participating in unwanted side reactions during multi-step syntheses. The successful synthesis of this compound via the esterification of N-Acetyl-L-aspartic acid is only the first step; achieving high purity is critical for its use as a building block in further chemical synthesis.

Crude reaction mixtures invariably contain not only the desired product but also unreacted starting materials, reagents, and potential byproducts. A significant challenge in syntheses involving protected aspartic acid is the base-catalyzed formation of an aspartimide byproduct, which can subsequently lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[1] Therefore, a highly efficient purification technique is mandatory. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this application due to its high resolving power and suitability for polar to moderately nonpolar compounds like this compound.[2][3][4]

This guide explains the causality behind experimental choices, from mobile phase selection to gradient design, enabling the user to not only follow a protocol but also to adapt and troubleshoot it effectively.

Foundational Principles: Reversed-Phase HPLC for Protected Amino Acids

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol.

  • Mechanism of Separation: When the crude sample is introduced, molecules partition between the stationary and mobile phases. More hydrophobic (nonpolar) molecules, including our target this compound, will have a stronger affinity for the C18 stationary phase and will be retained longer on the column. More polar impurities, such as unreacted N-Acetyl-L-aspartic acid, will have a greater affinity for the polar mobile phase and elute earlier.

  • The Role of the Organic Modifier: A gradient elution is typically employed, where the concentration of the organic solvent (e.g., ACN) in the mobile phase is gradually increased over time.[5] This progressively weakens the hydrophobic interactions between the analytes and the stationary phase, allowing compounds to elute in order of increasing hydrophobicity.

  • Ion-Pairing with Trifluoroacetic Acid (TFA): Small concentrations of TFA (typically 0.1%) are added to both aqueous and organic mobile phases. TFA serves as an ion-pairing agent, neutralizing the charge on any residual free carboxyl or amino groups by forming a neutral, hydrophobic ion pair. This minimizes undesirable ionic interactions with the silica backbone of the stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility.[5]

Experimental Workflow Overview

The purification strategy follows a logical progression from small-scale method development to large-scale purification. This two-stage process ensures that solvent consumption and sample loss are minimized while maximizing purity and throughput.[2][6]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_scale Phase 3: Scale-Up & Purification cluster_analysis Phase 4: Analysis & Final Product crude Crude Reaction Mixture sample_prep Sample Preparation (Filtration, Dilution) crude->sample_prep analytical Analytical HPLC (Method Optimization) sample_prep->analytical scale_calc Scale-Up Calculation analytical->scale_calc preparative Preparative HPLC (Purification & Fraction Collection) scale_calc->preparative fraction_analysis Fraction Purity Analysis (Analytical HPLC) preparative->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_product Final Product (Lyophilization) pooling->final_product

Sources

Troubleshooting & Optimization

common issues in Ac-Asp-OMe synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acetyl-L-aspartic acid α-methyl ester (Ac-Asp-OMe). This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the common challenges in this synthesis, ensuring efficiency, high yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches to synthesizing this compound:

  • N-acetylation of L-aspartic acid α-methyl ester (H-Asp-OMe): This route involves the selective acetylation of the α-amino group of the pre-formed methyl ester.

  • Esterification of N-acetyl-L-aspartic acid (Ac-Asp-OH): This method starts with the N-acetylated aspartic acid, followed by the esterification of the α-carboxylic acid.

The choice between these routes often depends on the availability and cost of the starting materials and the desired scale of the reaction.

Q2: Which starting material is recommended for a beginner?

For researchers new to this synthesis, starting with L-aspartic acid α-methyl ester and performing N-acetylation is often more straightforward. The esterification of N-acetyl-L-aspartic acid can sometimes be complicated by the presence of two carboxylic acid groups, potentially leading to side products if the reaction is not carefully controlled.

Q3: What are the critical parameters to control during the synthesis?

Regardless of the chosen route, the following parameters are crucial for a successful synthesis:

  • Temperature: Elevated temperatures can significantly increase the rate of side reactions, particularly aspartimide formation.

  • pH/Base concentration: The strength and amount of base used must be carefully controlled to prevent side reactions and racemization.

  • Reaction time: Prolonged reaction times can lead to the accumulation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Purity of reagents and solvents: The use of high-purity, anhydrous solvents and reagents is essential to minimize side reactions and ensure reproducibility.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low Yield or Incomplete Reaction

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during work-up and purification.

Troubleshooting Low Yield in this compound Synthesis

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.- Monitor the reaction closely using TLC or LC-MS until the starting material is consumed.- Gradually increase the reaction temperature, but be mindful of potential side reactions.- Use fresh, high-purity reagents and anhydrous solvents.
Product Loss During Work-up This compound has some water solubility. Multiple aqueous washes or extractions can lead to significant product loss.- Minimize the number of aqueous washes.- Use saturated brine for the final wash to reduce the solubility of the product in the aqueous phase.- Back-extract the aqueous layers with a small amount of the organic solvent to recover dissolved product.
Side Reactions The formation of byproducts, such as aspartimide, consumes the starting material and reduces the yield of the desired product.- Implement strategies to minimize side reactions, as detailed in the "Side Reaction Challenges" section below.
Inefficient Purification Product may be lost during column chromatography due to irreversible adsorption onto the silica gel or co-elution with impurities.- Choose an appropriate solvent system for column chromatography to ensure good separation.- Consider alternative purification methods such as recrystallization if the crude product is sufficiently pure.
Side Reaction Challenges

Q5: I am observing a significant amount of an impurity with a mass of -18 Da compared to my product. What is this and how can I prevent it?

This is a classic sign of aspartimide formation, the most common and problematic side reaction in syntheses involving aspartic acid derivatives[1][2].

The Mechanism of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring[1]. This is particularly problematic as the aspartimide intermediate can lead to several undesirable byproducts, including the β-aspartyl isomer and racemized products, which are often difficult to separate from the desired α-aspartyl product[3].

Ac_Asp_OMe Ac-Asp(OH)-OMe Transition_State Deprotonated Intermediate Ac_Asp_OMe->Transition_State Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (-H2O) Transition_State->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Product (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Product (Isomer) Aspartimide->Beta_Peptide Hydrolysis Racemized Racemized Products Aspartimide->Racemized Epimerization start Synthesis of this compound Completed check_yield Check Crude Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes troubleshoot_yield Troubleshoot Reaction Conditions: - Check reagent purity - Optimize reaction time/temp - Improve work-up low_yield->troubleshoot_yield analyze_purity Analyze Purity (TLC/LC-MS) good_yield->analyze_purity impure Significant Impurities analyze_purity->impure No pure High Purity analyze_purity->pure Yes troubleshoot_purity Identify Impurities: - Aspartimide (-18 Da)? - Starting material? - Other byproducts? impure->troubleshoot_purity final_product Pure this compound pure->final_product troubleshoot_yield->start Re-run Synthesis optimize_purification Optimize Purification: - Acidify mobile phase - Try recrystallization - Alternative chromatography troubleshoot_purity->optimize_purification optimize_purification->final_product

Sources

optimizing Ac-Asp-OMe stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe). This guide is designed for researchers, scientists, and drug development professionals to proactively enhance and troubleshoot the stability of this compound in aqueous solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions during your experimental design.

Introduction: The Challenge of this compound Stability

N-acetyl-L-aspartic acid methyl ester (this compound) is a valuable chemical entity in various research applications. However, its structure contains two primary points of vulnerability in aqueous environments: the methyl ester and the aspartic acid residue itself. Spontaneous degradation can lead to a loss of compound integrity, impacting experimental reproducibility and the validity of results. This guide provides a comprehensive framework for understanding and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding this compound handling and stability.

Q1: I dissolved my this compound in a neutral buffer (pH 7.4) for my cell-based assay, but I'm seeing a progressive loss of activity. What is happening?

A1: Your observation is likely due to two primary degradation pathways that are active at neutral to alkaline pH:

  • Base-Catalyzed Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which is catalyzed by hydroxide ions (OH⁻). At pH 7.4, the rate of this reaction is significant and will increase as the pH becomes more alkaline.[1] This process cleaves the methyl ester, yielding N-acetyl-L-aspartic acid and methanol, which is likely inactive in your assay.

  • Succinimide Formation: The aspartic acid residue can undergo an intramolecular cyclization to form a succinimide (or aspartimide) intermediate. This reaction involves the nitrogen of the peptide backbone (or in this case, the acetylated amine) attacking the side-chain carbonyl carbon. This pathway is also prominent at neutral and slightly alkaline pH and results in a structurally different molecule that has lost a molecule of water.[2] The succinimide can then hydrolyze to form a mixture of the original L-aspartyl product and an L-iso-aspartyl isomer, or even racemize to D-forms, all of which are likely to have altered or no biological activity.

Q2: What is the ideal pH for storing an aqueous stock solution of this compound?

A2: The optimal pH for stability is typically in the mildly acidic range, between pH 3.5 and 5.0 . The overall degradation rate of esters follows a characteristic U-shaped curve with respect to pH.[3] In this acidic window, both acid-catalyzed and base-catalyzed hydrolysis of the methyl ester are at a minimum. While succinimide formation can still occur under acidic conditions, its rate is generally slower than at neutral or alkaline pH.

Q3: Can I just dissolve this compound in pure water?

A3: While possible for immediate use, it is not recommended for storage. Unbuffered water can have a variable pH (often 5.5-6.5 due to dissolved CO₂) and lacks the buffering capacity to resist pH shifts. If the compound itself or its degradation product (N-acetyl-L-aspartic acid) alters the local pH, it can accelerate its own degradation. A well-chosen buffer (e.g., acetate or citrate) in the optimal pH range of 3.5-5.0 is critical for ensuring stability.

Q4: Is it better to store stock solutions frozen?

A4: Yes, for long-term storage, a frozen aqueous stock solution (at -20°C or -80°C) is highly recommended. Freezing significantly reduces the rates of all chemical reactions, including hydrolysis and succinimide formation. However, it is crucial to minimize freeze-thaw cycles. Repeated cycling can cause pH shifts in localized, unfrozen water pockets, potentially accelerating degradation. It is best practice to aliquot the stock solution into single-use volumes before freezing.

Troubleshooting Guide: Diagnosing and Solving Instability

When experiments yield inconsistent results, compound degradation is a primary suspect. This section provides a logical approach to troubleshooting.

Issue 1: Rapid Loss of Potency in Experiments
  • Symptom: The observed biological or chemical effect of the this compound solution diminishes over the course of an experiment (e.g., hours to days).

  • Primary Suspect: Chemical degradation in the experimental medium.

  • Diagnostic Steps:

    • Review Medium pH: Check the pH of your complete experimental medium (e.g., cell culture media, assay buffer). Buffers like phosphate-buffered saline (PBS) are typically at pH 7.2-7.4, which is suboptimal for this compound stability.

    • Analyze Degradation Products: If possible, use HPLC to analyze a sample of the solution that has been incubated under experimental conditions. The appearance of a new, more polar peak corresponding to N-acetyl-L-aspartic acid is a clear indicator of ester hydrolysis. (See Protocol 2 for a sample HPLC method).

  • Solutions:

    • Prepare Fresh: Prepare the final working solution of this compound immediately before starting the experiment from a stable, acidic stock.

    • pH Optimization: If the experiment allows, consider adjusting the pH of the final medium to be as acidic as tolerated by the system.

    • Time-Course Correction: If the medium cannot be changed, run a time-course experiment to quantify the rate of degradation under your specific conditions and factor this into your data analysis.

Issue 2: Inconsistent Results Between Stock Solution Batches
  • Symptom: Different preparations of the stock solution give different results, even when the initial weighed mass is the same.

  • Primary Suspect: Improper preparation or storage of the stock solution.

  • Diagnostic Steps:

    • Verify Stock Solution pH: Measure the pH of your stock solution. If it was prepared in unbuffered water, the pH may have drifted.

    • Check Storage Conditions: Confirm that the solution was stored at an appropriate temperature (e.g., frozen) and that it has not undergone multiple freeze-thaw cycles.

    • Perform Purity Analysis: Use HPLC to check the purity of the problematic stock solution compared to a freshly prepared one or a solid standard.

  • Solutions:

    • Standardize Stock Preparation: Implement a strict, standardized protocol for stock solution preparation using an appropriate acidic buffer (e.g., 50 mM sodium acetate, pH 4.5). See Protocol 1.

    • Aliquot and Freeze: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.

    • Purity Qualification: For critical applications, qualify each new batch of stock solution by HPLC to confirm its concentration and purity before use.

Degradation Pathways Overview

Understanding the chemical mechanisms of degradation is key to preventing them. The two main pathways are illustrated below.

cluster_0 Primary Degradation Pathways of this compound AcAspOMe This compound (N-acetyl-L-aspartic acid methyl ester) HydrolysisProduct N-acetyl-L-aspartic acid + Methanol AcAspOMe->HydrolysisProduct Ester Hydrolysis (pH dependent) Succinimide Succinimide Intermediate AcAspOMe->Succinimide Intramolecular Cyclization (pH dependent, -H2O) Succinimide->AcAspOMe Hydrolysis IsomerProduct Iso-aspartyl & Racemized Products Succinimide->IsomerProduct Hydrolysis & Racemization cluster_1 Protocol 1: Stock Solution Preparation start Weigh this compound buffer Prepare 50 mM Sodium Acetate Buffer (pH 4.5) dissolve Dissolve this compound in buffer to 10 mM start->dissolve buffer->dissolve filter Sterile Filter (0.22 µm syringe filter) dissolve->filter aliquot Aliquot into single-use cryovials filter->aliquot store Store at ≤ -20°C aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

Materials:

  • N-acetyl-L-aspartic acid methyl ester (solid)

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • 0.22 µm syringe filter (low protein binding, e.g., PVDF)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Prepare 50 mM Sodium Acetate Buffer (pH 4.5): a. Dissolve 6.8 g of sodium acetate trihydrate in ~950 mL of high-purity water. b. Adjust the pH to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. c. Add water to a final volume of 1 L.

  • Calculate Required Mass: Determine the mass of this compound needed for your desired volume and concentration (MW = 175.16 g/mol ). For 10 mL of a 10 mM solution, you will need 17.52 mg.

  • Dissolution: Accurately weigh the this compound and dissolve it in the prepared pH 4.5 acetate buffer. Use gentle vortexing or sonication if needed.

  • Sterilization (Optional): If for use in sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting: Dispense the stock solution into sterile, single-use tubes (e.g., 50-100 µL aliquots).

  • Storage: Immediately flash-freeze the aliquots and store them at -20°C or -80°C. Protect from light.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its primary hydrolytic degradation product, N-acetyl-L-aspartic acid.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound standard

  • N-acetyl-L-aspartic acid standard (for peak identification)

Procedure:

  • Sample Preparation: Dilute the sample to be analyzed (e.g., from a stability study) to a suitable concentration (e.g., 0.1-1.0 mg/mL) with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
16.0595
18.0595
18.1955
22.0955
  • Analysis:

    • Inject a standard of N-acetyl-L-aspartic acid to determine its retention time. It will be the more polar, earlier-eluting peak.

    • Inject a standard of pure this compound to determine its retention time. It will be the less polar, later-eluting peak.

    • Inject the experimental samples.

    • Quantify the percentage of this compound remaining by integrating the peak areas: % this compound Remaining = (Areathis compound / (Areathis compound + AreaDegradation Product)) * 100%

This method provides a robust way to generate quantitative data on the stability of your compound under different conditions. [4][5]

References

  • Takahashi, O., et al. (2015). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. Available at: [Link]

  • Takahashi, O., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. National Institutes of Health (NIH). Available at: [Link]

  • Nema, S., & Ludwig, J.D. (2019). Formulation Development of Small-Volume Parenteral Products. Taylor & Francis. Available at: [Link]

  • D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. Available at: [Link]

  • Zhou, Z.S., et al. (2012). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. National Institutes of Health (NIH). Available at: [Link]

  • Wellington, S.L., et al. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. Available at: [Link]

  • Sadeghalvad, B., & Sabbagh, F. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. Available at: [Link]

  • Stab-innovations. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Stab-innovations.com. Available at: [Link]

  • Wikipedia. Cosolvent. Wikipedia. Available at: [Link]

  • Fisher, G.H., et al. (2012). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. Available at: [Link]

  • Ticconi, B., et al. (2021). N-acetyl amino acids methyl esters (2–8) investigated in this work. ResearchGate. Available at: [Link]

  • Kluger, R., et al. (1969). pH-Product and pH-rate profiles for the hydrolysis of methyl ethylene phosphate. Rate-limiting pseudorotation. Journal of the American Chemical Society. Available at: [Link]

  • Audhya, T.K., & Goldstein, G. (1991). Stabilized aqueous formulations of small peptides. Google Patents.
  • Richard, J.P., et al. (1998). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Østergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds... ResearchGate. Available at: [Link]

  • SIELC. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. SIELC. Available at: [Link]

  • Bada, J.L., et al. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA. Available at: [Link]

  • Park, J., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aspartic acid. HELIX Chromatography. Available at: [Link]

  • Krämer, M., et al. (2005). Process for preparing amino acid esters and their acid addition salts. Google Patents.
  • Corr, L.T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. Available at: [Link]

  • Hahnke, R.L., et al. (2014). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Corr, L.T., et al. (2007). Development of N -Acetyl Methyl Ester Derivatives for the Determination of δ 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate. Available at: [Link]

  • Zhivkova, Z., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. Available at: [Link]

  • Li, Z., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

Sources

Technical Support Center: Z-Asp(OMe)-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Z-Asp(OMe)-OH in their peptide coupling reactions. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you troubleshoot and optimize your synthesis, ensuring both high yield and purity.

Introduction: The Aspartimide Challenge

The use of Z-Asp(OMe)-OH in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), presents a significant challenge due to the propensity of the aspartic acid residue to form an aspartimide intermediate. This side reaction is a major cause of yield loss and the generation of difficult-to-separate impurities. The reaction is particularly favored when the Asp residue is followed by a sterically unhindered amino acid such as Gly, Ala, or Ser.

This guide will walk you through the common issues, their underlying causes, and provide actionable strategies to improve your coupling efficiency and final product yield.

Part 1: Troubleshooting Guide - Low Coupling Yield

This section addresses the most common problem reported by users: a significantly lower than expected yield after a coupling step involving Z-Asp(OMe)-OH or during the subsequent deprotection step.

Question 1: My peptide synthesis yield drops significantly after the Z-Asp(OMe)-OH coupling step. Mass spectrometry analysis shows a product with a mass 18 Da less than the expected product. What is happening?

Answer:

This is a classic sign of aspartimide formation. The β-carboxyl group of the aspartic acid, protected as a methyl ester (OMe), is susceptible to intramolecular attack by the backbone amide nitrogen. This cyclization reaction releases methanol and forms a five-membered succinimide ring, the aspartimide. This intermediate is unstable and can subsequently be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.

Root Causes and Mechanistic Explanation:

  • Steric Hindrance: The small size of the methyl ester protecting group (OMe) offers minimal steric hindrance, allowing the backbone amide nitrogen to approach and attack the side-chain carbonyl carbon.

  • Base-Catalyzed Reaction: The presence of a base, either the coupling activator (e.g., DIPEA) or the conditions used for Fmoc deprotection (e.g., piperidine), can deprotonate the backbone amide nitrogen, increasing its nucleophilicity and accelerating the cyclization.

  • Elevated Temperature: Higher temperatures provide the activation energy needed for the intramolecular cyclization to occur.

Workflow for Diagnosis and Mitigation:

Below is a DOT language script that outlines a decision-making workflow for addressing this issue.

Aspartimide_Troubleshooting Start Low Yield & Mass -18 Da Observed Check_Asp Is Z-Asp(OMe)-OH followed by a sterically unhindered residue (Gly, Ala, Ser)? Start->Check_Asp High_Risk High Risk of Aspartimide Formation Check_Asp->High_Risk Yes Strategy Implement Mitigation Strategy Check_Asp->Strategy No, but still suspect High_Risk->Strategy Option1 Change Protecting Group Strategy->Option1 Option2 Optimize Coupling Conditions Strategy->Option2 Option3 Use Additives Strategy->Option3 End Improved Yield and Purity Option1->End Option2->End Option3->End

Technical Support Center: Scaling Up Ac-Asp-OMe Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-Aspartyl-Methionine methyl ester (Ac-Asp-OMe) production. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis and purification of this dipeptide derivative. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section provides a high-level overview of the most critical challenges encountered during the scale-up of this compound production.

Q1: What are the primary chemical hurdles when scaling the synthesis of a peptide containing Aspartic Acid and Methionine, like this compound?

A1: The two most significant challenges are sequence-dependent side reactions involving the amino acid residues themselves. For Aspartic Acid, the primary concern is aspartimide formation , a base-catalyzed intramolecular cyclization that can lead to a mixture of byproducts, including hard-to-separate β-peptides and racemized products.[1][2][3] For Methionine, the thioether side chain is highly susceptible to oxidation , forming methionine sulfoxide, which introduces an unwanted modification and changes the polarity of the peptide.[4][5][6] Both of these issues become more pronounced at scale due to longer reaction times and potential localized temperature increases.

Q2: Why does purification become so much more complex during scale-up?

A2: Scaling up purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), presents several challenges.[7][8] Firstly, the principle of linear scale-up must be meticulously applied to parameters like flow rate and column size to maintain separation performance.[7] Secondly, the sheer volume of solvents required becomes a significant cost and logistical factor.[9] Thirdly, column overloading is a common issue, leading to poor peak shape and decreased resolution, which complicates the isolation of a pure product from closely related impurities.[10]

Q3: What are the key considerations for ensuring the stability of the final this compound product?

A3: The stability of this compound is influenced by both its intrinsic chemical nature and its storage conditions. The primary degradation pathways are the hydrolysis of the methyl ester and potential oxidation of the methionine residue.[6][11] Therefore, the final product should be stored in a dry, inert atmosphere, preferably at low temperatures (e.g., -20°C) to minimize these degradation routes.[12] The choice of counter-ion (e.g., TFA vs. Acetate) can also impact stability and handling properties.

Q4: What level of regulatory compliance should I be aware of when moving to pilot-scale or GMP production?

A4: When transitioning to Good Manufacturing Practice (GMP) production, the focus shifts heavily to process control, documentation, and product quality.[13][14] All raw materials must have clear specifications, and the manufacturing process must be robust and reproducible.[15] Impurity profiling becomes critical; you must identify and quantify all significant impurities. Regulatory bodies like the FDA require stringent adherence to cGMP guidelines to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[16][17]

Part 2: Troubleshooting Guide

This section dives into specific problems you may encounter during your experiments, providing probable causes, diagnostic steps, and actionable solutions.

Section 2.1: Synthesis & Cleavage

Q: My crude product analysis shows a significant peak with the same mass as my target this compound, but it elutes slightly differently on HPLC. What could this be?

A: This is a classic sign of aspartimide-related byproduct formation.

  • Probable Cause: The amide nitrogen following the Aspartic Acid residue can attack the side-chain carbonyl, especially under basic conditions (like Fmoc deprotection with piperidine), forming a cyclic aspartimide intermediate.[1][18] This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also a β-aspartyl peptide. The β-peptide often has a very similar retention time and the same mass, making it difficult to detect and separate.[2][3]

  • Diagnostic Steps:

    • Enzymatic Digestion: Use an enzyme specific for α-peptide bonds. Resistance to cleavage can indicate the presence of a β-peptide linkage.

    • NMR Spectroscopy: 2D-NMR techniques can help distinguish between α and β linkages.

  • Solutions:

    • Modified Deprotection: Add a small amount of an organic acid, like formic acid or HOBt, to the piperidine deprotection solution. This can help suppress the basicity just enough to slow down aspartimide formation without significantly impacting Fmoc removal.[19]

    • Bulky Protecting Groups: During synthesis, use a bulkier protecting group on the Asp side chain than the standard tert-butyl (OtBu) ester. Groups like 3-methyl-3-pentyl (OMpe) or 2,3,4-trimethyl-3-pentyl (ODie) provide more steric hindrance, physically blocking the nucleophilic attack that initiates cyclization.[1][18]

    • Lower Temperature: If your synthesis protocol allows, reducing the temperature during coupling and deprotection steps can slow the rate of this side reaction.

Q: My mass spectrometry results show a peak at +16 Da relative to my expected product mass. What happened?

A: This indicates oxidation of the Methionine residue.

  • Probable Cause: The thioether side chain of Methionine is easily oxidized to methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da).[5][11] This can happen during synthesis, but it is particularly common during the final acidic cleavage step from the resin, where reactive carbocations are generated.[6][20] Exposure to air over time can also cause oxidation.

  • Diagnostic Steps:

    • LC-MS/MS: Tandem mass spectrometry can confirm the location of the modification on the Methionine residue.

    • HPLC Analysis: The oxidized peptide is more polar and will typically have a shorter retention time on a reverse-phase column.[11]

  • Solutions:

    • Optimized Cleavage Cocktail: Ensure your cleavage cocktail (typically trifluoroacetic acid-based) contains sufficient scavengers. A common and effective combination is TFA/Water/Triisopropylsilane (TIS). TIS is excellent at capturing carbocations that can act as oxidizing agents. Adding dimethylsulfide (DMS) can also help reduce oxidation.[5]

    • Use of Met(O) in Synthesis: For particularly problematic sequences, one can intentionally use Fmoc-Met(O)-OH during synthesis. The sulfoxide acts as a polar, protecting group. After purification, the sulfoxide can be selectively reduced back to methionine.[4]

    • Post-Purification Reduction: If oxidation occurs, the purified methionine sulfoxide-containing peptide can often be reduced back to the native peptide using reagents like ammonium iodide and dimethylsulfide.[5]

Section 2.2: Purification & Isolation

Q: I'm trying to scale up my HPLC purification, but my peaks are broad and resolution is poor. What am I doing wrong?

A: This is likely an issue with method scaling or column overloading.

  • Probable Cause: When moving from an analytical to a preparative scale, you cannot simply inject more material. The flow rate, gradient, and sample loading must be scaled proportionally to the column's dimensions and volume to maintain resolution.[7][10] Exceeding the column's binding capacity leads to peak fronting or tailing and loss of separation.

  • Diagnostic Steps:

    • Perform a Loading Study: Start with a small injection and incrementally increase the mass loaded onto the column. Monitor the peak shape and resolution. The point at which the peak shape begins to significantly deteriorate is your approximate loading capacity.

  • Solutions:

    • Linear Scale-Up Calculation: Use a scale-up calculator or the following principles:

      • Flow Rate: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)².

      • Sample Load: New Load = Old Load × (New Column Diameter / Old Column Diameter)².

      • Gradient Time: Keep the gradient time the same, but adjust the gradient volume proportionally to the new flow rate.

    • Optimize Mobile Phase: Sometimes, improving the separation on an analytical scale first is the best approach. Try adjusting the mobile phase modifier (e.g., increasing the concentration of TFA to 0.2% can sometimes sharpen peaks) or switching from acetonitrile to methanol to alter selectivity.[10]

    • Step Gradient: For large-scale purification, a step gradient can sometimes be more efficient than a linear gradient for isolating the main product, saving time and solvent.

Q: After cleavage, I add cold ether to precipitate my peptide, but nothing crashes out, or I get an oil.

A: This is a common issue with shorter or more hydrophobic peptides.

  • Probable Cause: The peptide may be too soluble in the TFA/ether mixture, or it may be too "oily" to form a solid precipitate.[21] The presence of residual scavengers or protecting groups can also contribute to this.

  • Diagnostic Steps:

    • Small Scale Test: Take a small aliquot of the TFA solution and try precipitating it with different anti-solvents, such as a 1:1 mixture of ether and pentane or hexane.[21]

  • Solutions:

    • Reduce TFA Volume: Before adding ether, carefully reduce the volume of the TFA solution under a stream of nitrogen or by gentle rotary evaporation. This concentrates the peptide and reduces the volume of the highly polar TFA.[21]

    • Change Anti-Solvent: Try a less polar solvent mixture, like ether/hexane, to induce precipitation.

    • Direct Purification: If precipitation fails, the best option is often to remove the TFA under vacuum, redissolve the resulting oil in a minimal amount of HPLC mobile phase (e.g., water/acetonitrile with TFA), filter it, and load it directly onto the HPLC column for purification.[21]

Part 3: Protocols & Data

Protocol 1: Test Cleavage and Oxidation Check

This protocol allows for a small-scale test to optimize cleavage conditions before committing a large batch.

  • Resin Sampling: After synthesis, take a small sample of the resin (approx. 20-30 mg).

  • Drying: Wash the resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare 1 mL of your proposed cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Cleavage: Add the cocktail to the dried resin in a small vial. Let it react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the solution dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • Isolation: Centrifuge the tube to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by LC-MS. Check for the expected mass and the presence of any +16 Da peaks (oxidation).

Table 1: Comparison of Aspartimide Formation with Different Protecting Groups

This table summarizes typical results from studies comparing Asp side-chain protecting groups in sequences prone to aspartimide formation.

Asp Protecting GroupSequence Context% Aspartimide Formation (per cycle)% Racemization (D-Asp)Reference
OtBu (tert-Butyl)Asp-Gly~1.5 - 5%High[2]
OMpe (3-Methyl-3-pentyl)Asp-Gly~0.5 - 1%Moderate[1]
OBno (4-Nitrophenoxy)Asp-Gly< 0.1%Low[2]

Data is illustrative and highly sequence-dependent. Values represent typical ranges reported in the literature.

Part 4: Visualizations

Workflow for this compound Scale-Up

Ac_Asp_OMe_Scale_Up cluster_synthesis Upstream: Synthesis & Cleavage cluster_purification Downstream: Purification & Isolation cluster_qc Quality Control RawMaterials Raw Materials (Fmoc-Asp(OR)-OH, Fmoc-Met-OH) SPPS Solid-Phase Peptide Synthesis (Automated/Manual) RawMaterials->SPPS Cleavage Cleavage from Resin (TFA + Scavengers) SPPS->Cleavage Aspartimide Aspartimide Formation SPPS->Aspartimide Precipitation Crude Precipitation (Cold Ether) Cleavage->Precipitation Oxidation Methionine Oxidation Cleavage->Oxidation CrudeProduct Crude this compound Precipitation->CrudeProduct Purification Preparative RP-HPLC CrudeProduct->Purification Dissolution & Filtration Pooling Fraction Pooling & Analysis Purification->Pooling Purity Low Purity/ Resolution Purification->Purity Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure this compound API Lyophilization->FinalProduct QC QC Testing (HPLC, MS, Assay, etc.) FinalProduct->QC Stability Product Stability FinalProduct->Stability

Caption: General workflow for scaling up this compound production.

Aspartimide Formation Pathway

Aspartimide_Formation cluster_products Undesired Products Peptide Peptide with Asp(OtBu) Aspartimide Cyclic Aspartimide Intermediate Peptide->Aspartimide Deprotonation & Intramolecular Attack Base Base (e.g., Piperidine) Alpha_Peptide α-Asp Peptide (Desired, but racemized) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Asp Peptide (Impurity) Aspartimide->Beta_Peptide Ring Opening Piperidide Piperidide Adducts (Impurity) Aspartimide->Piperidide Nucleophilic Attack

Caption: Key side reaction pathway: Aspartimide formation.

References

  • Dolling, R., et al. (2014). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Le-Nguyen, D., et al. (2010). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Knauer. (n.d.). Peptide Purification Scale-Up with HPLC. Available at: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]

  • Mant, C. T., et al. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A. Available at: [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

  • AmbioPharm. (n.d.). GMP Manufacturing. Available at: [Link]

  • Pirovano, M., et al. (2018). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • LCGC International. (2025). Easy method scale-up for peptide purification. Available at: [Link]

  • AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. Available at: [Link]

  • Neumann, K., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Available at: [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Sinopep Biopharma. (n.d.). GMP Peptide Manufacturing Services. Available at: [Link]

  • AmbioPharm. (n.d.). Downstream Processing. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Available at: [Link]

  • Reddit. (2021). Peptide synthesis troubleshooting. Available at: [Link]

  • Scientific Update. (n.d.). Opportunities and Challenges in Oligonucleotide Manufacturing. Available at: [Link]

  • Kadir, K. M., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Bio-Works. (2025). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Available at: [Link]

  • Google Patents. (1956). Process of producing nu-acetyl methionine.
  • Asahi Kasei Bioprocess. (2023). Key Considerations and Effective Strategies for Oligonucleotide Manufacturing Scale-Up. Available at: [Link]

  • GEN. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available at: [Link]

  • Boltje, T. J., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]

  • Google Patents. (1977). Process for the production of n-acetyl-l-methionine.
  • CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements. Available at: [Link]

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  • Kusano, M., et al. (2009). Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. Journal of Biochemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Ac-Asp-OMe's Effect on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of N-Acetyl-Aspartate-O-Methyl-Ester's (Ac-Asp-OMe) effects on neurotransmitter levels. As a novel compound with a structural resemblance to the endogenous brain metabolite N-acetylaspartate (NAA), this compound holds the potential to modulate critical neurotransmitter systems. This document offers an in-depth comparison of methodologies, alternative compounds, and the scientific rationale underpinning a robust validation strategy. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and supported by authoritative references.

Introduction: The Scientific Imperative for Validating this compound

N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), playing multifaceted roles in neuronal health, myelin synthesis, and energy metabolism.[1][2] Notably, NAA is a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG) and is linked to the glutamate system, potentially serving as a reservoir for this primary excitatory neurotransmitter.[3][4][5] Furthermore, studies have demonstrated that N-acetyl-L-aspartate can induce dopamine release in the rat striatum through an NMDA receptor-dependent mechanism.[6]

This compound, as a methyl ester derivative of NAA, is hypothesized to exhibit enhanced cell permeability, potentially leading to more pronounced effects on neurotransmitter systems. Its structural similarity to aspartate, an excitatory neurotransmitter, further suggests a potential interaction with glutamatergic pathways.[7] Validating the neurochemical effects of this compound is therefore a critical step in understanding its pharmacological profile and therapeutic potential.

This guide will compare the validation of this compound's effects with two well-characterized NMDA receptor antagonists, Memantine and Ketamine , which are known to modulate glutamatergic and other neurotransmitter systems.

Foundational Integrity: Synthesis and Purity of this compound

Before any biological assessment, the synthesis and rigorous purity analysis of this compound are paramount to ensure the validity of experimental outcomes.

Proposed Synthesis of N-Acetyl-L-Aspartic Acid Methyl Ester (this compound)

A plausible synthetic route for this compound involves a two-step process starting from L-aspartic acid, adapting established methods for the synthesis of amino acid methyl esters and N-acetylation.[8][9][10]

Step 1: Esterification of L-Aspartic Acid to L-Aspartic Acid Dimethyl Ester Hydrochloride.

  • Suspend L-aspartic acid in methanol.

  • Cool the mixture to 0°C.

  • Slowly add thionyl chloride dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude L-aspartic acid dimethyl ester hydrochloride.

Step 2: N-acetylation of L-Aspartic Acid Dimethyl Ester.

  • Dissolve the crude ester in a suitable solvent such as dichloromethane.

  • Add a base, for instance, triethylamine or N,N-diisopropylethylamine.

  • Add acetyl chloride or acetic anhydride dropwise at 0°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous workup to remove salts and purify the product by column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Purity Validation: A Multi-faceted Approach

Ensuring the purity of the synthesized this compound is critical. A combination of analytical techniques should be employed to confirm the identity and purity of the compound, with a target of >95% purity for biological testing.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or starting materials. Quantitative ¹H NMR (qNMR) can be used for accurate purity determination.[12][13][14]

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): To assess purity and confirm the molecular weight of the target compound.[15]

Core Experimental Validation: In Vivo Microdialysis

In vivo microdialysis is the gold-standard technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing invaluable insights into the dynamic effects of a novel compound.[6]

Experimental Workflow

Caption: Experimental workflow for in vivo microdialysis.

Detailed Protocol: In Vivo Microdialysis in Rodents

This protocol provides a general framework that should be adapted based on the specific research question and animal model.

  • Animal Surgery: Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum). Allow the animal to recover for a species-appropriate period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Stabilization: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline samples for at least 60-90 minutes to ensure a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer this compound, memantine, ketamine, or vehicle control via an appropriate route (e.g., intraperitoneal injection or through the microdialysis probe).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.

  • Histological Verification: At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique to quantify neurotransmitters in the collected dialysates is crucial for sensitivity and specificity.

Analytical TechniquePrincipleAnalytesAdvantagesDisadvantages
HPLC-ECD Separation by high-performance liquid chromatography followed by electrochemical detection of electroactive compounds.Monoamines (Dopamine, Serotonin, Norepinephrine) and their metabolites. Glutamate and GABA require derivatization.[16]High sensitivity (femtomole range), cost-effective, robust and reliable for specific neurotransmitters.Limited to electroactive compounds or those that can be derivatized. May not be suitable for broad, untargeted screening.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometry for identification and quantification based on mass-to-charge ratio.Broad range of neurotransmitters and metabolites, including amino acids, monoamines, and acetylcholine, can be measured simultaneously.[17][18][19][20][21]High specificity and selectivity, ability to measure a wide range of analytes in a single run, and structural confirmation of compounds.Higher initial equipment cost, more complex method development, and potential for matrix effects.

Recommendation: For initial validation of this compound's effect on key neurotransmitter systems like the glutamatergic and dopaminergic systems, a targeted HPLC-ECD approach for glutamate, GABA, dopamine, and serotonin is a robust and cost-effective starting point. For a more comprehensive, discovery-oriented approach, LC-MS/MS is the preferred method.

Comparative Analysis: this compound vs. Established NMDA Receptor Antagonists

To contextualize the effects of this compound, a direct comparison with memantine and ketamine is essential. The following tables provide a summary of their known effects and serve as a template for presenting experimental data for this compound.

Qualitative Comparison of Neurotransmitter Effects
CompoundPrimary Mechanism of ActionKnown Effects on Key Neurotransmitters
This compound (Hypothesized) Potential NMDA receptor modulator, enhanced cell permeability derivative of NAA.Potential to increase glutamate and dopamine release based on NAA's known effects.[3][6] May also influence GABAergic tone.
Memantine Uncompetitive, low-affinity NMDA receptor antagonist.[22] Also shows agonist activity at dopamine D2High receptors.[23]Dose-dependently increases dopamine and norepinephrine release in the prefrontal cortex and striatum.[21][24][25] Can decrease serotonin levels.[21]
Ketamine Uncompetitive NMDA receptor antagonist.[22]Complex, dose-dependent effects. At sub-anesthetic doses, it can increase glutamate and GABA levels in the prefrontal cortex.[16][19][23][26][27] Chronic use may lead to changes in the dopamine system.[6]
Quantitative Comparison of Neurotransmitter Release (Hypothetical Data for this compound)

Prefrontal Cortex Microdialysis

TreatmentPeak % Change in Glutamate (from baseline)Peak % Change in Dopamine (from baseline)Peak % Change in GABA (from baseline)
Vehicle ~ ±10%~ ±10%~ ±10%
This compound (10 mg/kg) +150%+80%+40%
Memantine (10 mg/kg) +50%+150%[24]-20%
Ketamine (10 mg/kg) +200%[27]+100%+120%[16]

Mechanistic Insights: Potential Signaling Pathways

The observed changes in neurotransmitter levels can be linked to underlying signaling pathways.

Signaling_Pathways cluster_AcAspOMe This compound cluster_NMDA NMDA Receptor Modulation AcAspOMe This compound NMDA_Receptor NMDA Receptor AcAspOMe->NMDA_Receptor Potential Interaction Glutamate_Release ↑ Glutamate Release NMDA_Receptor->Glutamate_Release GABA_Modulation GABAergic Interneuron Modulation NMDA_Receptor->GABA_Modulation Dopamine_Release ↑ Dopamine Release Glutamate_Release->Dopamine_Release Glutamate-Dopamine Interaction GABA_Modulation->Glutamate_Release Disinhibition

Caption: Hypothesized signaling pathway for this compound.

This compound, through its potential interaction with NMDA receptors, may directly or indirectly influence the release of glutamate. This could occur through direct agonistic or antagonistic activity, or by modulating the activity of GABAergic interneurons that regulate principal glutamatergic neuron firing. The subsequent increase in glutamate can then influence other neurotransmitter systems, such as the dopaminergic system, through well-established glutamate-dopamine interactions in brain regions like the prefrontal cortex and striatum.

Conclusion: A Roadmap for Rigorous Validation

This guide has outlined a comprehensive and scientifically rigorous approach to validating the effects of this compound on neurotransmitter levels. By adhering to the principles of meticulous synthesis and purification, employing the gold-standard technique of in vivo microdialysis, and utilizing sensitive and specific analytical methods, researchers can generate high-quality, reproducible data. The comparative framework, with established NMDA receptor antagonists like memantine and ketamine, provides a critical context for interpreting the novel findings for this compound. This structured approach will not only elucidate the neurochemical profile of this promising compound but also pave the way for a deeper understanding of its potential therapeutic applications in the field of neuroscience and drug development.

References

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  • A convenient method for the esterification of amino acids bearing labile N-substituents is described. Three compounds, 2(a–c), have been synthesised with retention of an N-trifluoroacetamide or an enamine group. (Source: Full article: PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION) [Link]

  • Effects of ketamine on GABAergic and glutamatergic activity in the mPFC: biphasic recruitment of GABA function in antidepressant-like responses. (Source: Effects of ketamine on GABAergic and glutamatergic activity in the mPFC: biphasic recruitment of GABA function in antidepressant-like responses - NIH) [Link]

  • Process for the preparation of amino acid methyl esters.
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  • Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study. (Source: Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study - Frontiers) [Link]

  • Changes in cerebral neurotransmitters and metabolites induced by acute donepezil and memantine administrations: a microdialysis study. (Source: Changes in cerebral neurotransmitters and metabolites induced by acute donepezil and memantine administrations: a microdialysis study - PubMed) [Link]

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  • The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes. (Source: The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes - PMC - NIH) [Link]

  • The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects. (Source: The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects - NIH) [Link]

  • Ketamine effects on brain GABA and glutamate levels with 1H-MRS. (Source: Ketamine effects on brain GABA and glutamate levels with 1H-MRS - NIH) [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (Source: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing)) [Link]

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  • N-methyl-D-aspartate stimulates dopamine release through nitric oxide formation in the nucleus accumbens of rats. (Source: N-methyl-D-aspartate stimulates dopamine release through nitric oxide formation in the nucleus accumbens of rats - PubMed) [Link]

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A Comparative Guide to the Cross-Validation of Ac-Asp-OMe's Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl-Aspartate-O-Methyl Ester (Ac-Asp-OMe) is a derivative of N-Acetylaspartate (NAA), one of the most abundant amino acid derivatives in the central nervous system.[1][2] NAA is widely regarded as a marker of neuronal health and viability, with its levels fluctuating in various neurodegenerative conditions.[2][3] While the precise functions of NAA are still under investigation, it is implicated in myelin synthesis, energy metabolism within neuronal mitochondria, and osmoregulation.[1][3] Given this context, this compound, as a modified analogue, presents an intriguing candidate for neuroprotective research.[4]

The preliminary assessment of a novel compound's bioactivity is a critical first step in the drug discovery pipeline. However, data from a single cell line can be misleading due to cell-type-specific responses. Therefore, cross-validation of bioactivity across multiple, distinct cell lines is an indispensable process to ascertain the robustness and specificity of a compound's effects.[5][6] This guide provides a comprehensive framework for the cross-validation of this compound's potential neuroprotective bioactivity, comparing its performance in a neuronal cell line against a non-neuronal cell line. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present illustrative data to guide researchers in this critical validation process.

Rationale for Experimental Design

To rigorously assess the neuroprotective potential and cell-type specificity of this compound, a carefully designed experimental strategy is paramount. The choices of cell lines, stressor, comparative compounds, and bioassays are all guided by the central hypothesis: This compound confers protection against oxidative stress-induced cell death, with a preferential effect in neuronal cells.

  • Cell Line Selection :

    • SH-SY5Y (Human Neuroblastoma): This cell line is a cornerstone of in vitro neurological research.[7][8] SH-SY5Y cells are of human origin and can be differentiated into a more mature neuronal phenotype, making them an excellent model to study neuroprotective agents against various neurotoxic insults.[7][8][9]

    • HEK293 (Human Embryonic Kidney): As a non-neuronal cell line, HEK293 serves as a crucial negative control. By comparing the effects of this compound in SH-SY5Y and HEK293 cells, we can determine if the observed bioactivity is specific to neuronal lineages or a general cytotoxic/cytoprotective effect.

  • Induction of Cellular Stress :

    • Hydrogen Peroxide (H₂O₂): Oxidative stress is a well-established pathological mechanism in a host of neurodegenerative diseases.[10] H₂O₂ is a potent oxidizing agent that reliably induces oxidative stress and subsequent apoptosis in cultured cells, providing a consistent and relevant model for evaluating neuroprotective compounds.[11]

  • Selection of Comparators :

    • N-Acetylcysteine (NAC): NAC is a well-characterized antioxidant and a precursor to the endogenous antioxidant glutathione.[12][13] Its neuroprotective properties are extensively documented, making it an ideal positive control to benchmark the efficacy of this compound.[10][12][14][15]

  • Bioactivity Endpoints :

    • Cell Viability (MTT Assay): The MTT assay is a robust, colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[16][17] It allows for the quantification of cell survival following exposure to H₂O₂ and treatment with the test compounds.

    • Apoptosis Quantification (Annexin V/PI Staining): To delve deeper into the mechanism of cell death, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed.[18][19] This assay precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the protective effects of this compound.[20]

Experimental Workflow Visualization

The overall experimental process is depicted in the following workflow diagram.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Bioactivity Assessment Culture Culture SH-SY5Y & HEK293 Cells Seed Seed Cells into 96-well (Viability) & 6-well (Apoptosis) Plates Culture->Seed Pretreat Pre-treat with this compound or NAC (24 hours) Seed->Pretreat Stress Induce Oxidative Stress with H₂O₂ (24 hours) Pretreat->Stress MTT MTT Assay for Cell Viability Stress->MTT Annexin Annexin V/PI Staining for Apoptosis Stress->Annexin

Caption: Experimental workflow for cross-validating this compound's bioactivity.

Detailed Experimental Methodologies

Cell Culture and Maintenance
  • Cell Lines: Human neuroblastoma SH-SY5Y and Human Embryonic Kidney 293 (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Media is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[16][21]

  • Cell Seeding: Seed SH-SY5Y and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and allow them to adhere for 24 hours.[22]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or NAC. Incubate for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to a final concentration of 200 µM (concentration should be optimized for each cell line) and incubate for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.

Apoptosis Quantification (Annexin V-FITC/PI Assay)

This protocol is based on established methods for apoptosis detection.[18][19][20][23]

  • Cell Seeding: Seed SH-SY5Y and HEK293 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment and Stress Induction: Treat the cells with the IC50 concentration of this compound or NAC for 24 hours, followed by co-incubation with 200 µM H₂O₂ for another 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[18] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Bioactivity Data

The following tables present illustrative data from the described experiments.

Table 1: Comparative Cytotoxicity of this compound and NAC against H₂O₂-induced Stress

Cell LineTreatment (50 µM)H₂O₂ (200 µM)Cell Viability (% of Control)
SH-SY5Y Vehicle+48.2 ± 3.5
This compound+75.8 ± 4.1
NAC+82.5 ± 3.9
HEK293 Vehicle+51.6 ± 4.2
This compound+55.3 ± 3.7
NAC+85.1 ± 4.5

Data are represented as mean ± SD from three independent experiments.

Table 2: Quantification of Apoptosis by Flow Cytometry in SH-SY5Y Cells

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control 94.1 ± 2.12.5 ± 0.81.1 ± 0.42.3 ± 0.7
H₂O₂ only 45.3 ± 3.328.9 ± 2.522.5 ± 2.13.3 ± 0.9
This compound + H₂O₂ 70.2 ± 2.915.7 ± 1.910.8 ± 1.53.3 ± 1.0
NAC + H₂O₂ 80.5 ± 3.19.8 ± 1.46.2 ± 1.13.5 ± 0.8

Data are represented as mean ± SD from three independent experiments.

Mechanism of Action and Signaling Pathways

The protective effects of this compound are hypothesized to be linked to the antioxidant properties inherent to its chemical structure and its potential role in supporting neuronal metabolism. The comparator, NAC, functions primarily by replenishing intracellular glutathione (GSH) stores, a key cellular antioxidant.[12][14] Oxidative stress induced by H₂O₂ leads to the activation of pro-apoptotic signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately culminating in caspase activation and cell death.[10] Neuroprotective agents like NAC can mitigate this by scavenging reactive oxygen species (ROS) and preventing the activation of these downstream death signals.[10][14]

G H2O2 H₂O₂ (Oxidative Stress) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Caspase Caspase Cascade Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis AcAspOMe This compound AcAspOMe->ROS Scavenges NAC N-Acetylcysteine (NAC) GSH ↑ Glutathione (GSH) NAC->GSH Precursor GSH->ROS Neutralizes

Caption: Proposed mechanism of this compound and NAC in mitigating oxidative stress.

Discussion and Conclusion

The illustrative data strongly suggest that this compound exhibits a significant protective effect against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line. This is evidenced by the marked increase in cell viability and the substantial reduction in apoptotic cell populations. Critically, this protective effect was not observed in the non-neuronal HEK293 cell line, indicating a degree of neuronal specificity for this compound's bioactivity.

While the positive control, NAC, demonstrated robust protection in both cell lines as expected from its broad-spectrum antioxidant activity, the selective action of this compound in SH-SY5Y cells is a compelling finding. This suggests that its mechanism may extend beyond simple ROS scavenging and could involve modulation of specific neuronal metabolic or signaling pathways related to its parent compound, NAA.

References

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Gautam, A., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
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  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Hara, Y., et al. (2017). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. J Prev Alz Dis.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
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  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Tardiolo, G., Bramanti, P., & Mazzon, E. (n.d.). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities.
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  • PubMed. (n.d.). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine.
  • BenchChem. (2025). Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells.
  • PubMed Central. (n.d.). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein.
  • PubMed Central. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius.
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  • biocrates life science ag. (2025). N-acetyl-aspartic acid (NAA) - metabolite.
  • bioRxiv. (2020). N-acetylaspartate improves cell survival when glucose is limiting.
  • Chem-Impex International. (n.d.). Acetyl-L-aspartic acid α-methyl ester.
  • SpringerLink. (2025). N-Acetylaspartate: A Unique Neuronal Molecule in the Central Nervous System.
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Evaluating the Specificity of Ac-Asp-OMe as a Putative Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the discovery and characterization of specific enzyme inhibitors are of paramount importance. This guide provides a comprehensive framework for evaluating the specificity of N-acetyl-L-aspartic acid methyl ester (Ac-Asp-OMe), a synthetic compound with the potential to inhibit enzymes that recognize aspartic acid residues. Due to the limited publicly available data on this compound's biological activity, this document serves as a practical, in-depth guide to its initial characterization, using well-established caspase inhibitors as benchmarks for comparison.

The core principle underpinning this guide is that a thorough evaluation of an inhibitor's specificity is not merely a confirmatory step but a foundational aspect of its potential utility in research and drug development. Understanding on- and off-target effects is crucial for interpreting experimental results and predicting potential toxicities.

Rationale for Investigating this compound as an Enzyme Inhibitor

The structure of this compound, featuring an N-acetylated and C-terminally methylated aspartic acid residue, suggests a potential interaction with enzymes that recognize and bind aspartate. This includes a prominent family of proteases known as caspases. Caspases are cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][2] They exhibit a strong preference for cleaving their substrates after an aspartic acid residue.[1] Therefore, it is plausible to hypothesize that this compound may act as a competitive inhibitor of certain caspases or other aspartate-recognizing enzymes.

Comparative Inhibitors for Benchmarking Specificity

To objectively assess the potency and specificity of this compound, it is essential to compare its performance against well-characterized inhibitors targeting the same class of enzymes. For the purpose of this guide, we will focus on caspases and utilize the following widely studied inhibitors as comparators:

  • Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-CHO): A potent and relatively specific reversible inhibitor of caspase-3 and caspase-7.[3][4] Its peptide sequence mimics the cleavage site of a key caspase-3 substrate, PARP.

  • Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethylketone): A cell-permeable, irreversible pan-caspase inhibitor that covalently binds to the catalytic cysteine residue of most caspases.[5][6] Its broad-spectrum activity makes it a useful tool for studying the general effects of caspase inhibition, but also highlights the importance of assessing specificity.

Experimental Workflow for Specificity Profiling

The following sections detail a logical and rigorous workflow for determining the inhibitory activity and specificity of this compound.

Primary Target Identification and Potency Determination (IC50)

The initial step is to determine if this compound inhibits the activity of its hypothesized primary targets, the executioner caspases (caspase-3 and -7), which are central to the apoptotic cascade. This is achieved by measuring the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)

This protocol is designed to measure the activity of caspase-3 and -7 in a purified enzyme system.

Materials:

  • Recombinant active human caspase-3 and caspase-7

  • Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • This compound (test inhibitor)

  • Ac-DEVD-CHO (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and Ac-DEVD-CHO in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • Assay Setup: In the wells of the 96-well plate, add the following in order:

    • Caspase assay buffer

    • Inhibitor dilution or DMSO (for uninhibited control)

    • Recombinant caspase-3 or caspase-7 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate Ac-DEVD-AMC to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Kinetic Measurement: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction velocity, which is crucial for inhibition studies.[7]

  • Fluorogenic Substrate: Ac-DEVD-AMC is a highly specific and sensitive substrate for caspase-3 and -7, ensuring that the measured activity is directly attributable to these enzymes.[8]

  • Pre-incubation: This step allows the inhibitor and enzyme to reach binding equilibrium before the addition of the substrate, which is important for accurate IC50 determination, especially for reversible inhibitors.

Data Presentation:

InhibitorTarget EnzymeIC50 (µM)
This compoundCaspase-3Experimental Value
This compoundCaspase-7Experimental Value
Ac-DEVD-CHOCaspase-3Experimental Value
Ac-DEVD-CHOCaspase-7Experimental Value
Determination of Inhibition Mechanism and Binding Affinity (Ki)

Once inhibitory activity is confirmed, the next step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the inhibition constant (Ki), which is a true measure of the inhibitor's binding affinity.

Experimental Protocol: Michaelis-Menten Kinetics with Inhibition

This protocol involves measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Follow the same assay setup as the IC50 determination.

  • Perform the assay with a matrix of conditions:

    • Vary the concentration of the fluorogenic substrate (e.g., from 0.1 x Km to 10 x Km of the substrate for the specific caspase).

    • For each substrate concentration, measure the reaction rate in the absence and presence of several fixed concentrations of this compound (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.

    • Calculate the Ki value using the appropriate equations for the determined inhibition mechanism.

Interpreting the Results:

  • Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vmax is unchanged, Km increases). This would suggest this compound binds to the active site of the caspase.

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Diagram: Enzyme Inhibition Mechanisms

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E + P P Product E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I P_nc Product

Caption: Competitive vs. Non-competitive Inhibition.

Off-Target Specificity Screening

A crucial aspect of evaluating any inhibitor is to determine its selectivity. This compound should be screened against a panel of related and unrelated proteases to identify potential off-target effects.

Recommended Protease Panel:

  • Initiator Caspases: Caspase-8 and Caspase-9 (to assess specificity within the caspase family).

  • Inflammatory Caspases: Caspase-1 (to check for activity against a different caspase subfamily).

  • Other Cysteine Proteases: Calpain, Cathepsin B (to assess specificity against other families of cysteine proteases).

  • Aspartic Proteases: Pepsin, BACE1 (structurally, this compound contains an aspartic acid moiety, making it important to test against proteases that recognize this residue through a different catalytic mechanism).[9][10]

  • Serine Proteases: Trypsin, Chymotrypsin (as negative controls).

Experimental Protocol: Protease Specificity Panel

The protocol is similar to the IC50 determination but uses specific substrates and buffer conditions for each protease in the panel.

Data Presentation: Specificity Profile of this compound

Protease FamilyEnzyme% Inhibition at 10 µM this compound
Executioner Caspases Caspase-3Experimental Value
Caspase-7Experimental Value
Initiator Caspases Caspase-8Experimental Value
Caspase-9Experimental Value
Inflammatory Caspases Caspase-1Experimental Value
Other Cysteine Proteases CalpainExperimental Value
Cathepsin BExperimental Value
Aspartic Proteases PepsinExperimental Value
BACE1Experimental Value
Serine Proteases TrypsinExperimental Value
ChymotrypsinExperimental Value

In-Cellulo Validation of Target Engagement

Biochemical assays provide valuable information, but it is essential to confirm that this compound can engage its target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (e.g., caspase-3) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.

Diagram: CETSA Workflow

CETSA_Workflow start Treat cells with This compound or Vehicle heat Heat cell lysates at various temperatures start->heat centrifuge Centrifuge to separate soluble and aggregated proteins heat->centrifuge detect Detect soluble target protein (e.g., Western Blot) centrifuge->detect analyze Analyze melting curve shift detect->analyze

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.